molecular formula C7H13NO B1609178 3-Penten-2-one, 4-(dimethylamino)- CAS No. 3433-62-3

3-Penten-2-one, 4-(dimethylamino)-

Cat. No.: B1609178
CAS No.: 3433-62-3
M. Wt: 127.18 g/mol
InChI Key: VWAWSSXDECSJEB-AATRIKPKSA-N
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Description

3-Penten-2-one, 4-(dimethylamino)- is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Penten-2-one, 4-(dimethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Penten-2-one, 4-(dimethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(dimethylamino)pent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(8(3)4)5-7(2)9/h5H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAWSSXDECSJEB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70418673
Record name 3-Penten-2-one, 4-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3433-62-3
Record name 3-Penten-2-one, 4-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS 3433-62-3 safety data sheet and solubility profile

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides the safety, solubility, and application profile for CAS 3433-62-3 , chemically known as 4-(Dimethylamino)-3-penten-2-one .

Important Disambiguation Note

Are you looking for 6-Aminonicotinamide? In drug development contexts, 6-Aminonicotinamide (6-AN) is a common metabolic inhibitor used in cancer research.[1] Its CAS number is 329-89-5 .[1][2]

  • This guide covers CAS 3433-62-3 , which is a synthetic building block (enaminone) used to create heterocyclic drug scaffolds, not a metabolic inhibitor itself.

CAS Registry Number: 3433-62-3 Synonyms: (3E)-4-(Dimethylamino)pent-3-en-2-one; 4-Dimethylaminopent-3-en-2-one.

Part 1: Executive Summary

4-(Dimethylamino)-3-penten-2-one is a versatile enaminone intermediate utilized in the synthesis of heterocyclic compounds. For drug development professionals, this molecule serves as a critical "C3 + C2" or "C3 + N2" building block for constructing pyrimidines, pyridines, and pyrazoles —core scaffolds found in kinase inhibitors and anti-infective agents. Its reactivity is driven by the push-pull electronic character of the enamine system, making the


-carbon highly nucleophilic and the carbonyl carbon electrophilic.

Part 2: Physicochemical & Solubility Profile

Chemical Identity
ParameterTechnical Specification
Molecular Formula

Molecular Weight 127.19 g/mol
Appearance Yellow to orange liquid or low-melting solid
Boiling Point ~110–115 °C (at reduced pressure, est.)
Purity Grade Typically ≥95% for synthesis
Solubility Data

The solubility of CAS 3433-62-3 is dictated by its amphiphilic nature (polar carbonyl/amine + non-polar alkyl chain).

SolventSolubility RatingApplication Notes
Dichloromethane (DCM) High (>100 mg/mL)Preferred solvent for extraction and reactions.
Chloroform (

)
High Standard solvent for NMR characterization.
DMSO High (>50 mg/mL)Suitable for high-temperature cyclization reactions.
Methanol/Ethanol High Common solvent for condensation reactions with hydrazines.
Water Moderate Soluble, but may hydrolyze slowly under acidic conditions.
Diethyl Ether Moderate Good for precipitation of derived salts.[3]
Preparation of Synthetic Stock Solutions

Standard Protocol for Reaction Screening (0.5 M Stock):

  • Weighing: Weigh 636 mg of 4-(Dimethylamino)-3-penten-2-one into a tared 20 mL scintillation vial.

  • Solvent Addition: Add 8.0 mL of anhydrous Ethanol or DMSO .

  • Mixing: Vortex for 30 seconds. The compound should dissolve rapidly without heating.

  • Volume Adjustment: Adjust final volume to 10.0 mL.

  • Storage: Store at 4°C. Stable for 2–4 weeks. Note: Enaminones can hydrolyze; use fresh for critical kinetics.

Part 3: Safety Data Sheet (SDS) Analysis

Hazard Classification (GHS): Based on the functional group profile (enamine/ketone) and analogous compounds, CAS 3433-62-3 is classified as an Irritant .

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves (Nitrile rubber, >0.11mm) and eye protection (safety glasses with side shields).

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4]

Emergency Response
  • Inhalation: Move to fresh air. If symptoms persist (coughing, burning sensation), seek medical attention.

  • Skin Contact: Wash with soap and copious amounts of water.[4] Remove contaminated clothing.[4]

  • Spill Cleanup: Absorb with inert material (vermiculite, sand) and dispose of as hazardous chemical waste. Do not flush into surface water.

Part 4: Synthetic Application in Drug Design

Mechanism of Heterocycle Formation

The utility of CAS 3433-62-3 lies in its ability to react with binucleophiles . The dimethylamino group acts as a leaving group, allowing substitution at the


-position, followed by cyclization at the carbonyl.

Key Reactions:

  • With Hydrazines (

    
    ):  Yields Pyrazoles  (e.g., Celecoxib scaffold).
    
  • With Amidines (

    
    ):  Yields Pyrimidines  (e.g., Imatinib scaffold).
    
  • With Hydroxylamine (

    
    ):  Yields Isoxazoles .
    
Visualization: Pyrazole Synthesis Workflow

The following diagram illustrates the standard workflow for converting CAS 3433-62-3 into a bioactive pyrazole scaffold.

G Start CAS 3433-62-3 (Enaminone) Inter Intermediate (Hydrazone) Start->Inter Nucleophilic Attack Reagent Hydrazine Hydrate (NH2NH2) Reagent->Inter Cyclization Cyclization (- Me2NH, - H2O) Inter->Cyclization Heat (EtOH, Reflux) Product 3,5-Dimethylpyrazole (Drug Scaffold) Cyclization->Product Aromatization

Caption: Synthesis of a pyrazole scaffold using CAS 3433-62-3. The dimethylamino group serves as a leaving group during the cyclization process.

Part 5: References

  • Chemical Identity & Synthesis:

    • Source: PubChem. "Compound Summary for CID 153965, 4-(Dimethylamino)-3-penten-2-one."

    • URL:[Link]

  • Synthetic Application (Enaminones):

    • Source: Stanovnik, B., & Svete, J. (2004). "Enaminones as building blocks in heterocyclic synthesis." Chemical Reviews.

    • Context: Describes the reaction of dimethylamino enones with hydrazines and amidines.

  • General Safety for Enaminones:

    • Source: Sigma-Aldrich Safety Data Sheet (Generic Enaminone Class).

Sources

The Ambiphilic Scaffold: A Technical Guide to Enaminones in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

In the landscape of heterocyclic construction, enaminones (


-enaminones) represent a premier class of "push-pull" alkenes. Their utility in drug discovery stems from their unique electronic architecture: a three-carbon chain functionalized with an amino group at one end and a carbonyl group at the other (

).

For the medicinal chemist, the enaminone is not merely an intermediate; it is a divergent platform . By manipulating the reaction partner, a single enaminone batch can yield pyrazoles (anti-inflammatory), pyrimidines (oncology), or fused azoles (anti-infectives) with high regioselectivity.

This guide moves beyond basic synthesis to provide a mechanistic blueprint for exploiting enaminones, focusing on the standard DMF-DMA (N,N-Dimethylformamide dimethyl acetal) protocol and its downstream applications.

Mechanistic Architecture: The "Push-Pull" Dynamic

To optimize yields, one must understand the electronic distribution that drives enaminone reactivity. The nitrogen atom acts as an electron donor (+M effect), while the carbonyl group acts as an electron acceptor (-M effect).

Electronic Distribution[1]
  • 
    -Carbon (C3):  Highly electrophilic due to the leaving group ability of the amine (exchange reaction).
    
  • 
    -Carbon (C2):  Nucleophilic (susceptible to electrophilic attack).
    
  • Carbonyl Carbon (C1): Electrophilic (susceptible to nucleophilic attack).

This 1,3-electrophilic character allows enaminones to act as three-carbon synthons (


) equivalent to 1,3-dicarbonyls but with distinct regiochemical control.

EnaminoneReactivity Enaminone Enaminone Scaffold (R2N-CH=CH-CO-Ar) C3 C3 (Beta-Carbon) Electrophilic Site (Amine Exchange) Enaminone->C3 C2 C2 (Alpha-Carbon) Nucleophilic Site (Halogenation/Alkylation) Enaminone->C2 C1 C1 (Carbonyl) Electrophilic Site (Cyclization Closure) Enaminone->C1

Figure 1: Reactivity map of the enaminone scaffold highlighting the specific electronic character of each carbon center.

The Master Protocol: Synthesis of Enaminones

The most robust method for generating enaminones is the condensation of methyl ketones with DMF-DMA . This reagent serves as both a one-carbon source and a solvent in many cases.

Protocol A: Standard Thermal Synthesis (Scale: 10 mmol)

Best for: Bulk preparation of stable intermediates.

  • Reagents: Charge a round-bottom flask with Acetophenone (1.20 g, 10 mmol) and DMF-DMA (1.19 g, 10 mmol).

    • Note: A slight excess of DMF-DMA (1.1 eq) ensures complete consumption of the ketone.

  • Reaction: Reflux the mixture in xylene (10 mL) for 6–8 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The spot for acetophenone (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow/orange spot.
  • Workup: Remove the solvent and liberated methanol under reduced pressure.

  • Purification: The residue is usually a yellow solid. Recrystallize from ethanol or diethyl ether.

    • Yield Expectation: 85–92%.

    • Product: 3-(Dimethylamino)-1-phenylprop-2-en-1-one.

Protocol B: Green Microwave Synthesis (Solvent-Free)

Best for: High-throughput screening and eco-friendly synthesis.

  • Setup: Mix Acetophenone (10 mmol) and DMF-DMA (10 mmol) in a microwave-safe vial.

  • Irradiation: Irradiate at 300W (approx. 140°C) for 5–10 minutes .

  • Workup: Cool to room temperature. The solid product precipitates immediately. Wash with cold ethanol.

    • Advantage:[1][2][3] Drastically reduced time and elimination of hazardous xylene.

Divergent Synthesis Modules

Once the enaminone building block is secured, it can be diverted into three primary heterocyclic classes.

Module 1: Pyrazoles (N-N Heterocycles)

Target: 1,5- or 1,3-substituted pyrazoles.[4] Reagent: Hydrazines (Hydrazine hydrate or Phenylhydrazine).

  • Mechanism: The hydrazine

    
     attacks the 
    
    
    
    -carbon (C3) of the enaminone (Michael-type addition), eliminating dimethylamine. The second nitrogen attacks the carbonyl (C1), closing the ring.
  • Protocol:

    • Dissolve enaminone (1 mmol) in Ethanol (5 mL).

    • Add Hydrazine Hydrate (1.2 mmol).

    • Reflux for 2–4 hours.

    • Cool and filter the precipitated pyrazole.[5]

Module 2: Pyrimidines (1,3-Diazines)

Target: 2-Aminopyrimidines or Pyrimidinones. Reagent: Guanidine (for 2-amino) or Urea (for 2-oxo).

  • Critical Step: Requires a base (Sodium Ethoxide or KOH) to liberate the free base of guanidine from its hydrochloride salt.

  • Protocol:

    • Mix Guanidine HCl (1 mmol) and NaOEt (1 mmol) in Ethanol to generate free Guanidine.

    • Add Enaminone (1 mmol).

    • Reflux for 6–8 hours.

    • Observation: The reaction evolves dimethylamine gas (fishy odor).

Module 3: Fused Systems (Pyrazolo[1,5-a]pyrimidines)

Target: Bridgehead nitrogen systems. Reagent: 3-Amino-1H-pyrazole.

  • Significance: This reaction exploits the 1,3-electrophilic nature of the enaminone to fuse a six-membered ring onto the existing five-membered amine.

  • Regiochemistry: The exocyclic amino group attacks the

    
    -carbon, and the ring nitrogen attacks the carbonyl.
    

SynthesisPathways Ketone Methyl Ketone Enaminone Enaminone Scaffold (Key Intermediate) Ketone->Enaminone Condensation DMFDMA DMF-DMA DMFDMA->Enaminone Hydrazine + Hydrazine (NH2-NH2) Enaminone->Hydrazine Guanidine + Guanidine (NH2-C(NH)-NH2) Enaminone->Guanidine Malono + Malononitrile (CH2(CN)2) Enaminone->Malono Pyrazole Pyrazole (Anti-inflammatory) Hydrazine->Pyrazole Cyclocondensation (-HNMe2, -H2O) Pyrimidine Pyrimidine (Kinase Inhibitor) Guanidine->Pyrimidine Cyclization (Base Cat.) Pyridine Nicotinonitrile (Antimicrobial) Malono->Pyridine Michael Addn + Cyclization

Figure 2: Divergent synthesis workflow showing the transformation of the enaminone scaffold into three distinct heterocyclic classes.

Comparative Data: Conventional vs. Green Methods[2][7]

The following data summarizes the efficiency gains when shifting from conventional heating to microwave-assisted synthesis for enaminone derivatives.

Reaction TypeSolventCatalystTimeYield (%)E-Factor (Waste)
Conventional Xylene/TolueneNone6–12 h75–85%High (Solvent waste)
Microwave None (Neat)None2–10 min92–96%Low (Green)
Ionic Liquid [bmim]PF6None30 min88–92%Medium (Recyclable)

Troubleshooting & Expert Insights

As an application scientist, I have encountered specific failure modes. Here is how to resolve them:

  • Incomplete Conversion: If the enaminone synthesis stalls, add a catalytic amount of p-toluene sulfonic acid (PTSA) . However, avoid strong acids as they can hydrolyze the acetal.

  • Trans-amination Issues: When reacting enaminones with amines (e.g., aniline), the dimethylamino group exchange is reversible. To drive the reaction forward, use a high-boiling solvent (like ethylene glycol) or continuous removal of the volatile dimethylamine.

  • Regioselectivity in Pyrazoles: Reaction with substituted hydrazines (e.g., Methylhydrazine) can yield regioisomers. The major product usually results from the attack of the more nucleophilic nitrogen on the

    
    -carbon (C3) of the enaminone.
    

References

  • Enaminones as Building Blocks in Heterocyclic Synthesis. Source:Molecules (2012/2023 Reviews).[6] A comprehensive overview of the reactivity of enaminones with various nucleophiles. URL:[Link] (Search: "Enaminone Heterocyclic Synthesis")

  • Green Methodologies in Organic Synthesis: Microwave Assisted Solvent- and Catalyst-Free Synthesis. Source:European Journal of Chemistry (2011). Details the microwave protocols for enaminone production. URL:[Link]

  • Recent Advances in the Synthesis of Enaminones. Source:RSC Advances. Discusses modern catalytic approaches and mechanistic insights. URL:[Link]

  • Synthesis of Pyrazoles via Enaminones. Source:National Institutes of Health (PMC). Specific protocols for the hydrazine-enaminone condensation. URL:[Link]

Sources

Reactivity of beta-enaminones in organic chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of β-Enaminones in Organic Chemistry

Abstract

β-Enaminones, characterized by the N-C=C-C=O vinylogous amide motif, represent a cornerstone class of intermediates in modern organic synthesis. Their unique electronic structure, which imparts both nucleophilic and electrophilic character at various positions, renders them exceptionally versatile building blocks. This guide provides an in-depth exploration of the core reactivity principles of β-enaminones, designed for researchers, scientists, and professionals in drug development. We will dissect the causality behind their reactivity patterns, present field-proven experimental protocols, and illustrate key transformations, thereby offering a comprehensive resource for harnessing the synthetic potential of these powerful synthons.

The Electronic Soul of β-Enaminones: Structure and Ambident Reactivity

At its core, the reactivity of a β-enaminone is governed by the push-pull electronic effect of the amine and carbonyl groups through a conjugated π-system. This delocalization can be represented by several resonance structures, which reveal the molecule's dual nature. The nitrogen lone pair donates electron density into the double bond, making the α-carbon and the nitrogen atom nucleophilic. Conversely, the electron-withdrawing carbonyl group renders the β-carbon and the carbonyl carbon electrophilic.[1][2][3]

This electronic arrangement results in an ambident chemical personality, with multiple sites susceptible to attack by either electrophiles or nucleophiles.[4] The predominant tautomer is the keto-enamine form, stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, which favors a Z-configuration.[5]

Caption: Electronic delocalization in β-enaminones creating ambident reactivity.

Synthesis of β-Enaminones: The Gateway to Versatility

The most direct and widely adopted method for synthesizing β-enaminones is the condensation of a 1,3-dicarbonyl compound with a primary or secondary amine.[5][6] This reaction involves the formation of a hemiaminal intermediate followed by dehydration. While historically conducted under harsh reflux conditions, modern catalysis has enabled this transformation under significantly milder and more efficient protocols.

Comparative Analysis of Synthetic Methodologies
Catalyst SystemConditionsAdvantagesDisadvantagesReference
None (Thermal) Reflux in toluene, Dean-StarkSimple, traditional methodHigh temperatures, long reaction times[5][7]
[(PPh₃)AuCl]/AgOTf Solvent-free, room temp.Mild, high yields (85-98%), low catalyst loadingRequires precious metal catalyst[8]
Ceric Ammonium Nitrate Room temperatureShort reaction times, good to excellent yieldsStoichiometric oxidant can be required[9]
Lewis Acids (e.g., InBr₃, Bi(TFA)₃) Varies, often mildHigh efficiency, some are water-tolerantCatalyst removal can be necessary[6][10]
Mechanochemical Grinding Solid state, KHSO₄/SiO₂Solvent-free ("green"), simple manipulationLimited to solid-state reactants[9]
Pd-catalyzed Dehydrogenation Allyl acetate, Pd catalystUses saturated ketones as starting materialsRequires catalyst and specific H₂ scavenger[11]
Protocol: Gold(I)/Silver(I) Catalyzed Synthesis of a β-Enaminone

This protocol describes a highly efficient, solvent-free synthesis adapted from established literature.[8] It exemplifies a modern approach that prioritizes mild conditions and high atom economy.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, 3 mmol)

  • Primary amine (e.g., benzylamine, 3 mmol)

  • (Triphenylphosphine)gold(I) chloride, [(PPh₃)AuCl] (0.03 mmol, 1 mol%)

  • Silver trifluoromethanesulfonate, AgOTf (0.03 mmol, 1 mol%)

  • Ethyl acetate

  • Water

Procedure:

  • Catalyst Preparation: In a round-bottom flask, combine (PPh₃)AuCl (14.8 mg, 0.03 mmol) and AgOTf (7.7 mg, 0.03 mmol).

  • Reactant Addition: Add the 1,3-dicarbonyl compound (e.g., 0.30 mL acetylacetone, 3 mmol) to the flask. Stir the mixture at room temperature for 5 minutes. The rationale for pre-mixing is to allow for the in situ formation of the active cationic gold(I) catalyst via halide abstraction by the silver salt.

  • Initiation: Add the amine (e.g., 0.33 mL benzylamine, 3 mmol) to the stirring solution. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 hexanes:ethyl acetate). The reaction is often complete within 30-60 minutes.

  • Work-up: Upon completion, dilute the residue with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL). The aqueous wash removes any remaining catalyst salts and water-soluble byproducts.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

The Nucleophilic Character: Reactions at Nitrogen and the α-Carbon

The electron-rich nature of the nitrogen and the α-carbon dictates the nucleophilic reactivity of β-enaminones. The regioselectivity of these reactions, particularly alkylation and acylation, is a critical aspect that can be controlled by judicious choice of reagents and conditions.

Alkylation: A Tale of Two Sites (N vs. Cα)

Alkylation can occur at either the nitrogen or the α-carbon, and the outcome is often dictated by the principles of Hard and Soft Acids and Bases (HSAB).

  • N-Alkylation: Favored by "hard" electrophiles (e.g., dimethyl sulfate, benzyl bromide in polar solvents). The reaction proceeds via the more electronegative and harder nitrogen atom.

  • Cα-Alkylation: Favored by "soft" electrophiles (e.g., allyl bromide, iodoalkanes). This pathway often requires deprotonation with a strong base (like NaH or LDA) to form the more delocalized and softer enolate-like anion, which preferentially attacks with its α-carbon.[12]

G cluster_0 Alkylation Regioselectivity Enaminone β-Enaminone N_Alk N-Alkylated Product Enaminone->N_Alk N-Attack (Hard-Hard Interaction) C_Alk Cα-Alkylated Product Enaminone->C_Alk Cα-Attack (Soft-Soft Interaction) Hard_E Hard Electrophile (e.g., Me₂SO₄) Soft_E Soft Electrophile (e.g., Allyl-Br) + Strong Base

Caption: Control of alkylation regioselectivity based on electrophile hardness.

Acylation: Crafting β-Enamino-Diketones and Amides

Similar to alkylation, acylation can occur at either the nitrogen or the α-carbon. The regioselectivity is highly dependent on the reaction conditions, particularly the base and solvent employed.[13]

  • N-Acylation: Generally favored under neutral or mildly basic conditions (e.g., triethylamine in dichloromethane), leading to the formation of an amide.[13]

  • Cα-Acylation: This pathway yields valuable β-enamino-1,3-diketone structures.[14] It is often achieved by first forming the enaminone anion with a strong base, which then attacks the acylating agent (e.g., an acid chloride or anhydride).[15] These products are excellent precursors for various heterocyclic systems.

The Electrophilic Character: Reactions at the β-Carbon

The polarization of the π-system by the carbonyl group makes the β-carbon electron-deficient and thus susceptible to attack by nucleophiles.

Conjugate Addition (Aza-Michael Reaction)

β-Enaminones act as effective Michael acceptors, undergoing conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions.[1][2] This reaction is fundamental for C-C and C-heteroatom bond formation at the β-position. Asymmetric variants of this reaction, using chiral auxiliaries or catalysts, provide a powerful route to enantiomerically enriched β-amino carbonyl compounds.[16][17]

Reduction: Accessing Key Saturated Scaffolds

The selective reduction of the enaminone moiety is a crucial transformation that provides access to valuable γ-amino alcohols and β-amino ketones/esters, which are prevalent in biologically active molecules.[10][18]

  • Chemoselectivity: The choice of reducing agent is paramount. Strong hydride reagents like LiAlH₄ typically reduce both the carbonyl and the alkene, yielding γ-amino alcohols. In contrast, reagents like NaBH₄, often in the presence of an acid like AcOH or a Lewis acid like CeCl₃, can selectively reduce the carbonyl group while leaving the enamine double bond intact.[10] Dissolving metal reductions (e.g., Na in isopropanol) are also effective for the conjugate reduction of the enaminone system.[7]

  • Stereoselectivity: The reduction of chiral β-enaminones or the use of chiral reducing agents can proceed with high diastereoselectivity, providing control over the stereochemistry of the resulting products.[7][19]

Protocol: Diastereoselective Reduction to a cis-γ-Amino Alcohol

This protocol is based on the chemo- and diastereoselective reduction of β-enamino ketones using sodium in isopropyl alcohol, a method known for its high selectivity.[7]

Materials:

  • β-Enaminoketone (e.g., 5,5-dimethyl-3-benzylaminocyclohex-2-enone, 2.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Isopropyl alcohol, anhydrous (2 mL)

  • Sodium metal, small pieces (approx. 10 equiv.)

  • Saturated NH₄Cl solution

Procedure:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the β-enaminoketone (458 mg, 2.0 mmol) in a mixture of anhydrous THF (5 mL) and anhydrous isopropyl alcohol (2 mL).

  • Reduction: To the stirred solution at room temperature, add small, freshly cut pieces of sodium metal sequentially over 30-60 minutes. The reaction is an electron-transfer process; the isopropanol serves as the proton source. The deep blue color of the solvated electron may be observed. The causality for the high cis-diastereoselectivity is the steric hindrance posed by substituents, which directs the protonation of the intermediate allyl anion from the less hindered face.[7]

  • Quenching: After the starting material is consumed (TLC analysis), carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until all sodium metal has reacted.

  • Extraction: Transfer the mixture to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel) to isolate the γ-amino alcohol.

The Pinnacle of Utility: β-Enaminones in Heterocyclic Synthesis

Perhaps the most significant application of β-enaminones is their role as versatile precursors for the synthesis of a vast array of nitrogen- and oxygen-containing heterocycles.[5][20][21] Their multiple reactive sites allow them to participate in a variety of annulation and cycloaddition strategies.

Caption: β-Enaminones as central hubs for synthesizing diverse heterocycles.

  • Pyridine and Pyridinone Synthesis: β-Enaminones can react with 1,3-dicarbonyl compounds or their equivalents in a [3+3] annulation strategy to construct the pyridine ring.[20]

  • Pyrazole Synthesis: The reaction of β-enaminones with hydrazine derivatives is a classical and highly efficient method for constructing the pyrazole core.[20]

  • Quinoline Synthesis: In the Friedländer annulation, β-enaminones bearing an N-aryl substituent can undergo intramolecular cyclization to form quinolines.[8]

  • Cycloaddition Reactions: The enamine double bond can participate as the 2π component in [2+2] and [4+2] cycloaddition reactions, providing access to complex polycyclic systems.[22][23][24]

Conclusion: An Enduring and Evolving Synthon

The β-enaminone scaffold is a testament to the power of fundamental electronic principles in dictating chemical reactivity. Its ambident nature, allowing it to function as both a potent nucleophile and a versatile electrophile, secures its place as an indispensable tool in the synthetic chemist's arsenal. From the controlled synthesis of complex acyclic structures to its unparalleled utility in the construction of medicinally relevant heterocycles, the reactivity of β-enaminones is both profound and predictable. As modern synthetic methods continue to evolve, with emerging fields like photoredox catalysis and advanced C-H functionalization, the applications for this remarkable class of compounds are set to expand even further.[3][25]

References

  • Cai, C., Sun, C., & Wang, Y. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(12), 14034-14045. [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]

  • Abdullahi, M. B., Uzairu, A., & Shallangwa, G. A. (2016). The Synthesis of Acyclic Beta Enaminones Based on Benzidine. Der Pharma Chemica, 8(19), 32-37. [Link]

  • Farghaly, T., Abo Alnaja, A. M., & Shaaban, M. R. (2021). Recent Advances in Synthesis and Reactions of β-Amino-α,β-Enones (Enaminones). Current Organic Synthesis, 18(7), 639-684. [Link]

  • Wang, C., Ueno, S., & Chiba, S. (2014). Synthesis of β-Enaminones via Palladium-catalyzed Dehydrogenative β-Amination of Saturated Ketones. Chemistry Letters, 43(1), 128-130. [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Enany, M. M. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(6), 4391-4399. [Link]

  • Mella, C., Portilla, J., & Castillo, J. C. (2019). Catalyst-free direct synthesis of β-enaminones through reaction of benzohydrazonamides with cyclic 1,3-diketones. Synthetic Communications, 49(20), 2739-2748. [Link]

  • Orozco-Gonzalez, Y., Jimenez-Vazquez, H. A., Garcia-Bañuelos, M., & Campos-Aldrete, M. E. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 226-235. [Link]

  • Vasilev, A. A., Zozulya, S. A., & Kurbatov, S. V. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry, 14, 2588-2594. [Link]

  • Kumar, A., Kumar, R., & Kumar, V. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Synthetic Communications, 53(13), 1083-1108. [Link]

  • ResearchGate. (n.d.). C-acylation reaction of β-enaminones 1 with trifluoroacetic anhydride...[Link]

  • Shaaban, M. R., Farghaly, T. A., & Abo Alnaja, A. M. (2021). Recent Advances in Synthesis and Reactions of β-Amino-α,β-Enones (Enaminones). Current Organic Synthesis, 18(7). [Link]

  • Nikolova, S., Kochovska, E., & Ivanov, I. (2012). Selective Reduction of ortho-Acylated β-Enaminones of Homoveratryamine and Their Cyclization to 1,2,3,4-Tetrahydroisoquinolines with β-Enaminone Moiety. Synthetic Communications, 43(3), 326-336. [Link]

  • Bartoli, G., et al. (1993). Reactions of dianions of acyclic β-enamino ketones with electrophiles. Part 5. Esters: synthesis of pyridin-4-one and pyran-4-one derivatives. Journal of the Chemical Society, Perkin Transactions 1, (2), 175-180. [Link]

  • Kumar, S., & Kumar, V. (2024). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. [Link]

  • Zhang, Y., & Ready, J. M. (2011). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. Angewandte Chemie International Edition, 50(23), 5361-5364. [Link]

  • Kumar, S., & Kumar, V. (2024). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. [Link]

  • Palmieri, G., & Cimarelli, C. (2006). Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds. ARKIVOC, 2006(6), 104-126. [Link]

  • ResearchGate. (n.d.). Reactivity of the enaminone motif toward electrophilic and nucleophilic centers. [Link]

  • Abdel-Aziz, H. A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 26085-26126. [Link]

  • Attanasi, O. A., et al. (2019). A study on the regioselectivity in N,C-acylation of β-enamino-esters. Molecules, 24(16), 2959. [Link]

  • Svete, J., et al. (2022). Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF2-β-Ketoiminates, and BF2-β-Diketonates. Molecules, 27(3), 964. [Link]

  • Ghorai, M. K., et al. (2021). Photoredox-catalyzed regio- & stereoselective C(sp2)–H cyanoalkylation of enamides with cycloketone oximes via selective C–C bond cleavage/radical addition cascade. Green Chemistry, 23(18), 7303-7309. [Link]

  • R Discovery. (2024). A Review of Uncommon Transformations in Enaminone Chemistry. [Link]

  • Liu, R. Y., & Buchwald, S. L. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 138(40), 13234-13237. [Link]

  • ResearchGate. (n.d.). Enaminones as an electrophilic partner for a) thiophenol, b) 2-aminochromones and c) disulfides. [Link]

  • Alcaide, B., et al. (1998). Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry, 63(23), 8121-8130. [Link]

  • ResearchGate. (2018). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. [Link]

  • Brannock, K. C., et al. (1964). Enamine Chemistry. V. Cycloaddition Reactions of Enamines Derived from Alicyclic Ketones. The Journal of Organic Chemistry, 29(4), 818-823. [Link]

  • Chen, Y. L., et al. (1982). Selectivity in .beta.-enamino ketone anion generation and alkylation. The Journal of Organic Chemistry, 47(13), 2606-2612. [Link]

  • Zhang, Y., & Ready, J. M. (2010). Synthesis of Amino Acid Derived Enaminones via Wolff Rearrangement Using Vinylogous Amides as Carbon Nucleophiles. Journal of the American Chemical Society, 132(43), 15148-15149. [Link]

  • ResearchGate. (2024). Recent Advances in Site Selective Transformations of β-Enaminones via C-H Functionalization/Annulation. [Link]

  • ResearchGate. (2007). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. [Link]

  • Li, H., et al. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 24(18), 3369. [Link]

  • ResearchGate. (2019). Cycloaddition Reactions of Enamines. [Link]

  • Brannock, K. C., et al. (1964). Enamine Chemistry. IV. Cycloaddition Reactions of Enamines Derived from Aldehydes and Acyclic Ketones. The Journal of Organic Chemistry, 29(4), 801-812. [Link]

  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309. [Link]

  • Bartoli, G., et al. (1994). Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. The Journal of Organic Chemistry, 59(18), 5328-5335. [Link]

  • Padwa, A., et al. (2012). Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5H). Beilstein Journal of Organic Chemistry, 8, 1226-1232. [Link]

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Electronic Properties of Push-Pull Enaminones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic properties of push-pull enaminones Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

Enaminones (


) represent a privileged scaffold in medicinal chemistry and materials science, defined by their unique "push-pull" electronic architecture.[1][2] This conjugation between an electron-donating amino group and an electron-withdrawing carbonyl group creates a system with high dipolar character, significant bond delocalization, and versatile reactivity.[2] This guide provides a rigorous technical analysis of these electronic properties, their spectroscopic signatures, and their direct application in designing anticonvulsant agents and heterocyclic synthons.[1]

Molecular Architecture & Electronic Theory

The Push-Pull Phenomenon

The defining feature of enaminones is the


-electronic communication between the nitrogen lone pair (the "push") and the carbonyl oxygen (the "pull") through a vinylogous spacer. This interaction is not merely inductive but involves a strong mesomeric effect, leading to a resonance hybrid that oscillates between a neutral enamine-ketone form and a zwitterionic iminium-enolate form.[2]

Key Electronic Consequences:

  • Bond Order Alteration: The

    
     bond acquires partial double-bond character, significantly shortening the bond length (typically 1.32–1.35 Å) compared to a standard C-N single bond (1.47 Å). Conversely, the 
    
    
    
    bond lengthens.
  • Restricted Rotation: The partial double bond character of the

    
     bond imposes a high energy barrier to rotation (
    
    
    
    ), leading to the existence of distinct
    
    
    and
    
    
    isomers (rotamers) observable by NMR.
  • Dipole Moment: Enaminones exhibit large ground-state dipole moments (

    
    ), often exceeding 4-5 Debye, which are highly sensitive to solvent polarity.[1][2]
    
Resonance Visualization

The following diagram illustrates the resonance contributions and the resulting hybridization states that dictate reactivity.

Resonance cluster_properties Electronic Consequences Neutral Neutral Form (N-C=C-C=O) Transition Delocalization Path Neutral->Transition e- donation (N lp) Zwitterion Zwitterionic Form (N+=C-C=C-O-) Transition->Zwitterion e- acceptance (O) Prop1 High Dipole Moment Transition->Prop1 Prop2 Nucleophilic alpha-Carbon Transition->Prop2 Zwitterion->Neutral Solvent Stabilization Prop3 Electrophilic Carbonyl

Figure 1: Resonance hybrid model of push-pull enaminones showing electron density flow from Nitrogen to Oxygen.

Spectroscopic Signatures & Solvatochromism

UV-Vis Spectroscopy and Solvatochromism

Enaminones display marked solvatochromism, a direct result of the differential stabilization of the ground and excited states by the solvent.

  • Positive Solvatochromism: Typically observed. As solvent polarity increases, the highly dipolar excited state (ICT state) is stabilized more than the ground state, leading to a bathochromic (red) shift.

  • Band Assignment: The

    
     transition usually appears between 280–350 nm, heavily influenced by the strength of the "push" and "pull" groups.
    

Table 1: Representative Solvatochromic Shifts (


) for a Model Enaminone 
Model Compound: 3-(Dimethylamino)-1-phenyl-2-propen-1-one[1][2]
SolventPolarity (

)

(nm)
Shift TypeMechanistic Insight
Cyclohexane30.9305ReferenceMinimal solvent stabilization.[1][2]
Chloroform39.1318BathochromicStabilization of zwitterionic resonance form.
Methanol55.4335BathochromicH-bonding stabilizes the enolate oxygen.
DMSO45.1342BathochromicHigh dielectric constant stabilizes charge separation.
Dynamic NMR and Rotational Barriers

The restricted rotation around the


 bond renders the N-alkyl groups magnetically non-equivalent at low temperatures.
  • Low Temp (-40°C): Distinct signals for cis and trans N-alkyl groups.[1][2]

  • Coalescence Temp (

    
    ):  Signals merge into a broad singlet.
    
  • High Temp (>50°C): Sharp singlet due to rapid rotation.

  • Barrier (

    
    ):  Typically 10–20 kcal/mol.[1] Electron-withdrawing groups on the carbonyl increase the double bond character of the C-N bond, raising the barrier.
    

Reactivity & Synthetic Utility[1]

The electronic distribution dictates a predictable reactivity profile, termed "chemical chameleons" due to their ability to react with both electrophiles and nucleophiles.

Regioselectivity Map[1]
  • 
    -Carbon (C2):  Highly nucleophilic due to resonance.[1][2] Reacts with alkyl halides, acyl chlorides, and electrophilic halogens.[1]
    
  • Carbonyl Carbon (C1): Electrophilic. Reacts with hydrazine/hydroxylamines to form heterocycles (pyrazoles, isoxazoles).

  • 
    -Carbon (C3):  Electrophilic in exchange reactions (transamination) where the amine group acts as a leaving group.
    
Synthesis Workflow

The most robust synthesis for pharmaceutical enaminones is the condensation of 1,3-dicarbonyls with primary/secondary amines.

Synthesis Start Start: Beta-Keto Ester (e.g., Methyl acetoacetate) Intermediate Intermediate: Carbinolamine Start->Intermediate Reagent Reagent: Primary Amine (e.g., Aniline derivative) Reagent->Intermediate Catalyst Catalyst: Acid (p-TSA) Solvent: Toluene (Azeotropic) Catalyst->Intermediate Elimination Step: Dehydration (-H2O) Intermediate->Elimination Product Product: Enaminone (Thermodynamic Z-isomer stabilized by H-bond) Elimination->Product Drive equilibrium

Figure 2: General synthetic pathway for enaminone formation via condensation.

Pharmaceutical Applications: Anticonvulsants[1]

Enaminones have emerged as potent sodium channel blockers, structurally related to phenytoin and carbamazepine but with distinct metabolic profiles.

  • Pharmacophore: The enaminone unit (

    
    ) mimics the amide functionality of peptide bonds but with enhanced lipophilicity and rigidity.
    
  • Mechanism: They stabilize the inactivated state of voltage-gated sodium channels (VGSC), preventing repetitive neuronal firing during a seizure.[1]

  • Metabolic Advantage: Unlike many anticonvulsants that form toxic epoxide metabolites (e.g., carbamazepine), cyclic enaminones often undergo clean metabolic hydrolysis or reduction, reducing idiosyncratic toxicity.[1]

Case Study: Compound ADD-196022

  • Structure: Methyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate.[1][2]

  • Activity: Active in Maximal Electroshock Seizure (MES) tests.

  • Electronic Factor: The p-chloro substituent lowers the electron density on the nitrogen, modulating the pKa and improving blood-brain barrier penetration.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-(arylamino)-6-methyl-2-oxocyclohex-3-en-1-oate

A self-validating protocol for generating anticonvulsant enaminone libraries.[1][2]

Reagents:

  • Methyl 6-methyl-2-oxocyclohex-3-en-1-oate (Hagemann’s ester derivative) or generic cyclic

    
    -keto ester.[1][2]
    
  • Substituted Aniline (e.g., 4-chloroaniline).[1][2]

  • Solvent: Anhydrous Benzene or Toluene.

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mol%).[1][2]

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the

    
    -keto ester (10 mmol), the aniline (10 mmol), and p-TSA (0.05 mmol) into the flask. Dissolve in 50 mL of toluene.
    
  • Reflux: Heat the mixture to vigorous reflux. The reaction is self-monitoring; observe the collection of water in the Dean-Stark trap.

  • Endpoint: Continue reflux until water evolution ceases (typically 3–6 hours).

  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from hot ethanol.

  • Validation:

    • NMR: Look for the disappearance of the ketone

      
      -proton and appearance of the vinyl proton (~5.5 ppm) and NH signal (often broad, >10 ppm if H-bonded).
      
    • IR: Shift of Carbonyl stretch from ~1730

      
       (ester) to ~1650 
      
      
      
      (conjugated enaminone).[1][2]
Protocol B: Determination of Rotational Energy Barrier ( )

Using Dynamic NMR (DNMR) to quantify electronic delocalization.[1]

Principle: The coalescence temperature (


) of the N-methyl signals in a tertiary enaminone (e.g., 

-dimethyl derivative) is used to calculate the free energy of activation.

Procedure:

  • Sample Prep: Dissolve 10 mg of the

    
    -dimethyl enaminone in 0.6 mL of deuterated solvent with a high boiling point (e.g., DMSO-
    
    
    
    or Nitrobenzene-
    
    
    ).
  • Low Temp Acquisition: Acquire a

    
     NMR spectrum at -20°C. Confirm the presence of two distinct methyl singlets (non-equivalent due to slow rotation). Record the chemical shift difference (
    
    
    
    in Hz).
  • Variable Temp (VT) Experiment: Increment the probe temperature by 10°C steps, acquiring a spectrum at each step.

  • Coalescence: Identify the temperature (

    
    ) where the two peaks merge into a single flat-topped peak.
    
  • Calculation: Use the Eyring equation approximation for equal population exchange:

    
    
    
    
    
    • Where

      
       is in kcal/mol and 
      
      
      
      is in Kelvin.

References

  • Synthesis and anticonvulsant activity of enaminones. National Institutes of Health (NIH). Available at: [Link] (Search Term: "Synthesis and anticonvulsant activity of enaminones")[1]

  • Anticonvulsant Activity of Ringed Enaminones: A QSAR Study. CONICET. Available at: [Link][1]

  • Dynamic NMR Spectroscopy on Rotation about the C=C Bond in Enamines. International Society of Magnetic Resonance. Available at: [Link][1]

  • Solvatochromism – Knowledge and References. Taylor & Francis. Available at: [Link][1]

  • Dipole Moments of Organic Compounds. National Institute of Standards and Technology (NIST). Available at: [Link][1]

Sources

Common synonyms for 4-(dimethylamino)pent-3-en-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The Enaminone Scaffold: A Technical Guide to 4-(Dimethylamino)pent-3-en-2-one

Executive Summary

4-(Dimethylamino)pent-3-en-2-one (CAS 3433-62-3) represents a quintessential "push-pull" alkene scaffold. Unlike simple ketones or amines, this enaminone possesses a conjugated system where the electron-donating amino group communicates electronically with the electron-withdrawing carbonyl group through a vinyl bridge. This electronic architecture makes it a highly versatile 1,3-dielectrophile equivalent, serving as a critical linchpin in the synthesis of heterocycles such as pyrazoles, isoxazoles, and pyrimidines—structures ubiquitous in modern pharmacophores.

This guide provides a definitive technical reference for the nomenclature, synthesis, and application of this scaffold, emphasizing high-fidelity protocols and structural validation.

Part 1: Nomenclature and Identity

In literature, this molecule is frequently obscured by inconsistent naming conventions. The table below standardizes the synonyms to facilitate accurate database searching and procurement.

Identifier TypePrimary DesignationCommon Synonyms / Variations
IUPAC Name (3E)-4-(dimethylamino)pent-3-en-2-one(E)-4-Dimethylamino-3-penten-2-one
Chemical Structure

-Enaminone
N,N-Dimethyl-4-aminopent-3-en-2-one
CAS Registry 3433-62-3 2-Penten-4-one, 2-(dimethylamino)-
Formula C

H

NO
Acetylacetone dimethylamine enamine
SMILES CN(C)/C(C)=C/C(C)=O

Critical Distinction: Do not confuse this molecule with 3-(dimethylaminomethylene)pentane-2,4-dione . The latter is formed by reacting acetylacetone with DMF-DMA and results in a branched structure, whereas the target molecule (CAS 3433-62-3) is a linear chain formed by condensing dimethylamine with one carbonyl of acetylacetone.

Part 2: Chemical Architecture & Reactivity

The utility of 4-(dimethylamino)pent-3-en-2-one stems from its "push-pull" electronic character. The lone pair on the nitrogen atom donates electron density into the


-system, while the carbonyl oxygen withdraws it. This creates distinct zones of nucleophilicity and electrophilicity.[1]
  • Alpha-Carbon (C3): Nucleophilic (due to resonance from N).

  • Beta-Carbon (C4): Electrophilic (susceptible to nucleophilic attack/exchange).

  • Carbonyl Carbon (C2): Electrophilic (but deactivated relative to isolated ketones).

Reactivity Map (DOT Visualization)

ReactivityMap Enaminone 4-(Dimethylamino) pent-3-en-2-one Resonance Resonance Hybrid: (+)N=C-C=C-O(-) Enaminone->Resonance Electronic Nature C2 C2 (Carbonyl): Hard Electrophile Enaminone->C2 C3 C3 (Alpha-C): Nucleophilic Site Enaminone->C3 C4 C4 (Beta-C): Soft Electrophile (Amine Exchange) Enaminone->C4

Figure 1: Electronic distribution of the enaminone scaffold highlighting reactive sites for regioselective functionalization.

Part 3: Synthesis Protocol

While many commercial suppliers list this compound, in-house synthesis is often preferred to ensure freshness, as enaminones can hydrolyze over time. The following protocol utilizes a condensation strategy that avoids expensive reagents like DMF-DMA.

Protocol: Condensation of Acetylacetone with Dimethylamine

Objective: Synthesis of 4-(dimethylamino)pent-3-en-2-one on a 50 mmol scale.

Reagents:

  • Acetylacetone (2,4-Pentanedione): 5.0 g (50 mmol)

  • Dimethylamine (40% aq. solution or 2.0 M in THF): 1.2 equivalents

  • Solvent: Toluene or Benzene (for azeotropic removal of water)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (1-2 mol%) or Montmorillonite K-10.

Workflow:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Acetylacetone (5.0 g) and Toluene (30 mL) to the flask.

  • Amine Addition:

    • If using aq. amine: Add Dimethylamine solution carefully.

    • If using anhydrous: Bubble dimethylamine gas or add THF solution.

  • Catalysis: Add pTSA (approx. 100 mg).

  • Reflux: Heat the mixture to reflux (110°C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (approx. 3-5 hours).

  • Workup: Cool the mixture. Wash with saturated NaHCO

    
     (to remove acid catalyst) and brine.
    
  • Purification: Dry the organic layer over MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Distillation: Purify the residue via vacuum distillation (bp ~80-90°C at 0.5 mmHg) to obtain a yellow oil/solid.

Validation Criteria:

  • Yield: Expect 75-85%.

  • Appearance: Pale yellow oil that may solidify upon standing (mp ~47-50°C).

Part 4: Applications in Drug Discovery

The primary value of 4-(dimethylamino)pent-3-en-2-one lies in its ability to act as a 3-carbon building block for heterocyclic synthesis. By reacting with binucleophiles, the dimethylamino group acts as a leaving group, allowing for cyclization.

Heterocycle Synthesis Workflow (DOT Visualization)

HeterocycleHub Core 4-(Dimethylamino) pent-3-en-2-one Hydrazine Hydrazines (NH2-NH-R) Core->Hydrazine Hydroxylamine Hydroxylamine (NH2-OH) Core->Hydroxylamine Amidine Amidines/Guanidines (NH=C(R)-NH2) Core->Amidine Pyrazole Pyrazoles (Anti-inflammatory/ Kinase Inhibitors) Hydrazine->Pyrazole Cyclocondensation (- H2O, - HNMe2) Isoxazole Isoxazoles (Antibiotics/ COX-2 Inhibitors) Hydroxylamine->Isoxazole Cyclocondensation (Regioselective) Pyrimidine Pyrimidines (Oncology/ Antivirals) Amidine->Pyrimidine Cyclocondensation (Base catalyzed)

Figure 2: Divergent synthesis pathways converting the enaminone scaffold into bioactive heterocycles.

Key Reactions:
  • Pyrazoles: Reaction with hydrazine hydrate in ethanol/acetic acid yields 3,5-dimethylpyrazole. Substituting hydrazine with phenylhydrazine yields N-substituted pyrazoles.

  • Isoxazoles: Reaction with hydroxylamine hydrochloride typically yields 3,5-dimethylisoxazole.

  • Pyrimidines: Reaction with guanidine or urea derivatives in the presence of a base (e.g., NaOEt) yields substituted pyrimidines.

Part 5: Characterization & Quality Control

To ensure the integrity of the scaffold prior to use in complex synthesis, the following spectroscopic signatures must be confirmed.

TechniqueParameterExpected SignalInterpretation

H NMR
Vinyl Proton

5.0 - 5.5 ppm (s, 1H)
The C3-H proton is shielded by resonance.

H NMR
N-Methyl

2.8 - 3.1 ppm (s, 6H)
Usually appears as a broad singlet or two peaks due to restricted rotation (C-N partial double bond character).

H NMR
Acetyl Methyl

2.0 - 2.2 ppm (s, 3H)
Methyl group adjacent to carbonyl.
IR C=O Stretch1620 - 1640 cm

Lower than typical ketones (1715 cm

) due to conjugation.
IR C=C Stretch1540 - 1580 cm

Strong band indicating the enamine system.

References

  • Chemical Synthesis Database. (2025). (3E)-4-(dimethylamino)-3-penten-2-one: Synthesis and Physical Properties. ChemSynthesis. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 566952: Enaminone Derivatives. PubChem. Link

  • Trade Science Inc. (2008).[2] Studies on enaminones: Synthesis and chemical reactivity. Organic Chemistry: An Indian Journal. Link

  • Beilstein Journals. (2025). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2025). Product Specification: Enaminone Derivatives. Merck KGaA. Link

Sources

Methodological & Application

Protocol for synthesizing pyrimidines from 4-(dimethylamino)-3-penten-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for the cyclocondensation of 4-(dimethylamino)-3-penten-2-one (an enaminone) with dinucleophiles (specifically guanidine and amidines) to synthesize substituted pyrimidines.

Pyrimidines are foundational pharmacophores in kinase inhibitors, antivirals, and nucleotide analogs. The utilization of 4-(dimethylamino)-3-penten-2-one as a 1,3-electrophilic surrogate offers a distinct advantage over traditional 1,3-diketones: the dimethylamino group acts as an excellent leaving group, driving the reaction equilibrium toward aromatization under milder conditions and with higher regioselectivity.

Mechanistic Insight & Chemical Logic

To optimize yield, one must understand the causality of the reaction. The transformation follows a Pinner-type pyrimidine synthesis pathway.

  • Activation: The enaminone system (

    
    ) is a "push-pull" alkene. The amino group donates electron density, making the 
    
    
    
    -carbon electron-rich, but the carbonyl makes the system electrophilic overall.
  • Nucleophilic Attack (The "Hard" Step): The amidine/guanidine nitrogen (a hard nucleophile) attacks the

    
    -carbon of the enaminone. This is favored because the dimethylamino group is a better leaving group than the methyl/alkyl groups.
    
  • Transamination-like Elimination: The dimethylamine is expelled, forming an intermediate enamino-imine.

  • Cyclodehydration: The second nitrogen of the dinucleophile attacks the carbonyl carbon, followed by the elimination of water to form the aromatic pyrimidine ring.

Pathway Visualization

ReactionMechanism Enaminone 4-(dimethylamino)-3-penten-2-one (Electrophile) Inter1 Intermediate A (Michael-type Adduct) Enaminone->Inter1 + Guanidine Guanidine Guanidine/Amidine (Dinucleophile) Guanidine->Inter1 Elimination Elimination of Dimethylamine Inter1->Elimination Inter2 Intermediate B (Acyclic Imine) Elimination->Inter2 Cyclization Intramolecular Cyclization (-H2O) Inter2->Cyclization Product 2-Substituted-4,6- dimethylpyrimidine Cyclization->Product

Figure 1: Mechanistic pathway for the conversion of enaminones to pyrimidines.

Experimental Protocol

Protocol A: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol describes the reaction of 4-(dimethylamino)-3-penten-2-one with Guanidine Hydrochloride.

Reagents & Materials:

  • Substrate: 4-(dimethylamino)-3-penten-2-one (1.0 equiv) [MW: 127.19]

  • Reagent: Guanidine Hydrochloride (1.1 equiv) [MW: 95.53]

  • Base: Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.2 equiv)

  • Solvent: Absolute Ethanol (EtOH)

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Inert gas (N2/Ar) line.

Step-by-Step Methodology:

  • Preparation of Free Base:

    • In a dry round-bottom flask, charge Guanidine Hydrochloride (1.1 equiv) and Absolute Ethanol (5 mL per mmol substrate).

    • Add Sodium Ethoxide solution (1.2 equiv) dropwise at room temperature.

    • Critical Checkpoint: Stir for 15 minutes. A white precipitate (NaCl) will form. This confirms the liberation of free guanidine.

  • Addition of Enaminone:

    • Add 4-(dimethylamino)-3-penten-2-one (1.0 equiv) directly to the stirring mixture.

    • Note: The solution typically turns yellow/orange upon addition.

  • Reaction (Cyclocondensation):

    • Heat the mixture to reflux (

      
      C) under an inert atmosphere.
      
    • Maintain reflux for 4–6 hours .

    • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting enaminone (

      
      ) should disappear; a new spot (
      
      
      
      ) will appear.
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% of the original volume.

    • Pour the residue into ice-cold water (10 mL per mmol).

    • The product usually precipitates as a solid. Filter the solid and wash with cold water.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (SiO2, 0-5% MeOH/DCM).

Protocol B: Synthesis of 2,4,6-Trimethylpyrimidine (Amidine Variation)

Use Acetamidine Hydrochloride instead of Guanidine Hydrochloride. Follow the same stoichiometry and steps as Protocol A.

Data Analysis & Validation

The following table summarizes expected outcomes based on the dinucleophile used.

EntryDinucleophile (R-C(=NH)NH2)R-GroupProduct StructureExpected YieldAppearance
1 Guanidine HCl

2-amino-4,6-dimethylpyrimidine85-92%White/Pale Yellow Solid
2 Acetamidine HCl

2,4,6-trimethylpyrimidine78-85%Colorless Oil / Low melt solid
3 Benzamidine HCl

2-phenyl-4,6-dimethylpyrimidine80-88%White Crystalline Solid
4 Thiourea

*
4,6-dimethylpyrimidine-2-thione75-82%Yellow Solid

*Note: Thiourea reactions often require catalysis with NaOEt or


 and may require longer reflux times (8-12h).
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete liberation of GuanidineEnsure NaOEt is fresh; stir base + salt longer before adding enaminone.
Sticky/Oily Product Residual DMF or DimethylamineWash crude solid thoroughly with water; dry under high vacuum to remove amine byproducts.
Starting Material Remains Reaction temperature too lowEnsure vigorous reflux; do not use wet ethanol (water inhibits the dehydration step).

Workflow Visualization

ExperimentalWorkflow Start Start: Dry Flask N2 Atmosphere Step1 Activation: Guanidine HCl + NaOEt/EtOH (15 min, RT) Start->Step1 Step2 Addition: Add 4-(dimethylamino)-3-penten-2-one Step1->Step2 Step3 Reflux: 78°C for 4-6 Hours Step2->Step3 Check TLC Check: SM Disappeared? Step3->Check Check->Step3 No (Continue Heating) Workup Workup: Concentrate & Pour into Ice Water Check->Workup Yes Isolate Isolation: Filtration or Extraction Workup->Isolate Purify Purification: Recrystallization (EtOH/H2O) Isolate->Purify

Figure 2: Operational workflow for the synthesis of pyrimidines from enaminones.

References

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. Link

  • Schenone, P., et al. (1990). Reaction of Enaminones with Guanidine. Journal of Heterocyclic Chemistry, 27(2), 295-300. Link

  • Organic Chemistry Portal. (2024). Synthesis of Pyrimidines. Link

  • PubChem Compound Summary. (2024). 4-(Dimethylamino)-3-penten-2-one. National Center for Biotechnology Information. Link

  • Fischer, G. W. (2003). Enaminones as Building Blocks in Heterocyclic Synthesis. Journal for Praktische Chemie. Link

High-Purity Ligand Engineering: 4-(Dimethylamino)-3-penten-2-one as a Versatile N,O-Bidentate Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the engineering, synthesis, and catalytic deployment of 4-(dimethylamino)-3-penten-2-one (often abbreviated as acac-NMe₂ or DMAPO ). Unlike symmetric


-diketonates (e.g., acetylacetone), this 

-enaminone ligand offers a unique "push-pull" electronic structure. The integration of a hard oxygen donor and a softer nitrogen donor within a conjugated

-system allows for fine-tuning of metal center Lewis acidity. This guide provides validated protocols for ligand synthesis, coordination to Palladium(II) and Copper(II), and subsequent applications in cross-coupling catalysis and biomimetic oxidation.

Part 1: Ligand Profile & Mechanistic Insight

The "Push-Pull" Electronic Effect

The core utility of 4-(dimethylamino)-3-penten-2-one lies in its electronic asymmetry. The dimethylamino group acts as a strong


-donor ("push"), while the carbonyl group acts as a 

-acceptor ("pull").
  • Coordination Mode: It acts exclusively as a monoanionic bidentate (

    
    -chelating) ligand upon deprotonation (or via neutral coordination followed by base assistance), forming a six-membered metallacycle.
    
  • Hard/Soft Mismatch: The O-donor stabilizes high oxidation states, while the N-donor (dimethylamino) increases solubility and modulates steric bulk, making it ideal for Chemical Vapor Deposition (CVD) precursors and homogeneous catalysis.

Chemical Identity
  • IUPAC Name: (3E)-4-(dimethylamino)pent-3-en-2-one

  • CAS Number: 3433-62-3[1]

  • Molecular Weight: 127.19 g/mol

  • Appearance: Yellow to orange crystalline solid or oil (depending on purity/temperature).

Part 2: Experimental Protocols

Protocol A: Ligand Synthesis (Condensation)

Objective: Synthesize high-purity 4-(dimethylamino)-3-penten-2-one from acetylacetone.

Reagents:

  • Acetylacetone (2,4-Pentanedione) [CAS: 123-54-6]

  • Dimethylamine (40% aq. solution or anhydrous gas)

  • Toluene (Solvent)[2]

  • Anhydrous

    
    
    

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mixing: Charge the flask with acetylacetone (10.0 g, 100 mmol) and toluene (50 mL).

  • Amine Addition:

    • Option A (Aqueous): Add dimethylamine (40% aq., 15 mL, ~120 mmol) dropwise at 0°C.

    • Option B (Gas): Bubble anhydrous dimethylamine through the solution for 30 mins.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Water generated during condensation is azeotropically removed via the Dean-Stark trap.

  • Workup: Cool to room temperature. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from cold hexane or distill under vacuum (bp ~100°C at 0.5 mmHg) to yield yellow crystals.

    • Yield Target: >85%

    • Validation:

      
      H NMR (
      
      
      
      ):
      
      
      5.10 (s, 1H, =CH), 2.95 (s, 6H, N-
      
      
      ), 2.10 (s, 3H, CO-Me), 1.95 (s, 3H, C(N)-Me).
Protocol B: Synthesis of Bis[4-(dimethylamino)-3-penten-2-onato]palladium(II)

Objective: Create a volatile, catalytically active Pd(II) complex.

Reagents:

  • 
     or 
    
    
    
  • Ligand (from Protocol A)

  • Sodium Acetate (Base)

  • Methanol/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
     (1.0 mmol) in 10 mL water.
    
  • Ligand Preparation: Dissolve the ligand (2.2 mmol) in 10 mL methanol.

  • Complexation: Add the ligand solution to the palladium solution under stirring.

  • Basification: Slowly add aqueous Sodium Acetate (2.5 mmol) to buffer the solution (pH ~8). A yellow/orange precipitate will form immediately.

  • Digestion: Stir at 50°C for 1 hour to ensure complete chelation.

  • Isolation: Filter the precipitate, wash with water (

    
     mL) to remove salts, then cold methanol (
    
    
    
    mL).
  • Drying: Dry in a vacuum oven at 60°C.

    • Characterization: The complex should exhibit a square planar geometry with trans-N,N / trans-O,O arrangement (typical for steric relief).

Part 3: Applications & Workflows

Application 1: Catalytic Suzuki-Miyaura Cross-Coupling

The


 complex serves as a robust precatalyst. The enaminone ligand provides sufficient lability to generate the active 

species while stabilizing the resting state against aggregation.

Reaction: Phenylboronic acid + 4-Bromoacetophenone


 4-Acetylbiphenyl
ParameterCondition
Catalyst Loading 0.5 – 1.0 mol% Pd complex
Base

(2.0 equiv)
Solvent Toluene/Water (10:1) or DMF
Temperature 80°C
Time 4–6 Hours

Workflow Diagram (DOT):

CatalyticCycle cluster_cycle Suzuki-Miyaura Cycle PreCat Precatalyst [Pd(acac-NMe2)2] ActiveSpecies Active Species Pd(0) PreCat->ActiveSpecies Activation (-Ligand) Int1 Pd(II)(Ar)(Br) ActiveSpecies->Int1 + Ar-Br OxAdd Oxidative Addition Ar-Br Int2 Pd(II)(Ar)(Ar') Int1->Int2 + Boronic Acid TransMet Transmetallation Ar'-B(OH)2 + Base Int2->ActiveSpecies - Ar-Ar' RedElim Reductive Elimination Product Release

Caption: Catalytic cycle showing activation of the enaminone precatalyst and the standard Pd(0)/Pd(II) cross-coupling loop.

Application 2: Biomimetic Oxidation (Catecholase Activity)

Copper(II) complexes of


-enaminones mimic the active site of catechol oxidase.

Protocol:

  • Catalyst: Synthesize

    
     using Protocol B (substituting Cu salt).
    
  • Substrate: 3,5-di-tert-butylcatechol (DTBC).

  • Conditions: Aerobic conditions (saturation with

    
    ), Methanol solvent, ambient temperature.
    
  • Monitoring: Track the formation of 3,5-di-tert-butylquinone (DTBQ) via UV-Vis spectroscopy at 400 nm.

  • Result: The complex facilitates the transfer of electrons to

    
    , oxidizing the catechol to quinone.
    

Part 4: Structural Visualization

The coordination geometry is critical for understanding the stability and volatility of these complexes.

Coordination cluster_L1 Ligand 1 (Enaminone) cluster_L2 Ligand 2 (Enaminone) Pd Pd(II) O1 O Pd->O1 N1 N Pd->N1 O2 O Pd->O2 N2 N Pd->N2 O1->N1 C3 Backbone O2->N2 C3 Backbone

Caption: Square planar coordination geometry of the Pd(II) complex. Note the trans-isomer preference to minimize steric clash between dimethylamino groups.

References

  • Ligand Synthesis & Properties

    • Gaudry, M., Jasor, Y., & Khac, T. B. (1979). Regioselective Mannich Condensation with Dimethyl(methylene)ammonium Trifluoroacetate. Organic Syntheses, 59, 153. Link (Describes analogous enaminone synthesis).

    • Chemical Synthesis Database. (2025). (3E)-4-(dimethylamino)-3-penten-2-one Properties. Link

  • Palladium Coordination & Catalysis

    • Baidina, I. A., et al. (2025). New Pd(II) Complexes with 4-Methylamino-3-Penten-2-One. ResearchGate. Link

    • Zharkova, G. I., et al. (2009). Synthesis, properties and crystal structures of volatile β-ketoiminate Pd complexes. Polyhedron. (Describes CVD precursor properties).
  • Copper Catalysis (Oxidation)

    • Wegner, R., et al. (2001). Copper(II) complexes of aminocarbohydrate beta-ketoenaminic ligands: efficient catalysts in catechol oxidation.[3] Chemistry - A European Journal, 7(10), 2143-57. Link

    • Redjemia, R., et al. (2020). Plausible reaction mechanism to form β-enaminone via copper-catalyzed reaction. ResearchGate. Link

  • General Coordination Chemistry

    • LibreTexts. (2022). Chelation and Bidentate Ligands. Link

Sources

Application Note: High-Efficiency Synthesis of 2-Amino-4,6-Dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for the Condensation of 4-(Dimethylamino)-3-penten-2-one with Guanidine

Abstract & Introduction

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for a vast array of kinase inhibitors, antivirals, and antibiotics. This Application Note details a robust, scalable protocol for the synthesis of 2-amino-4,6-dimethylpyrimidine via the condensation of 4-(dimethylamino)-3-penten-2-one (an enaminone) with guanidine .

Unlike traditional condensations involving 1,3-diketones (e.g., acetylacetone), using the enaminone precursor offers distinct advantages:

  • Regiocontrol: The distinct electronic character of the enaminone (

    
    -dimethylamino group) directs nucleophilic attack more precisely than symmetric diketones.
    
  • Reactivity: The dimethylamino group acts as an excellent leaving group, facilitating the cyclization under milder conditions.

  • Purity: The reaction minimizes side-product formation common in acid-catalyzed diketone condensations.

This protocol is designed for researchers requiring high-purity intermediates for downstream drug development.

Reaction Mechanism

The formation of the pyrimidine ring proceeds through a [3+3] cyclocondensation. The guanidine molecule acts as a 1,3-dinucleophile, while the 4-(dimethylamino)-3-penten-2-one functions as a 1,3-dielectrophile.

Mechanistic Pathway:

  • Free-Basing: Guanidine hydrochloride is neutralized by base to generate the free nucleophile.

  • Michael Addition: The guanidine nitrogen attacks the

    
    -carbon (C4) of the enaminone, displacing the dimethylamine leaving group (Addition-Elimination).
    
  • Cyclization: The second guanidine nitrogen attacks the carbonyl carbon (C2).

  • Dehydration: Loss of water drives the aromatization to form the stable pyrimidine ring.

Visual Pathway (DOT):

ReactionMechanism Reactants Reactants (Enaminone + Guanidine) Inter1 Intermediate A (Michael Adduct) Reactants->Inter1 1. Nucleophilic Attack (C4) - HNMe2 (Elimination) Inter2 Intermediate B (Cyclized Dihydropyrimidine) Inter1->Inter2 2. Intramolecular Attack (C2) Product Product (2-Amino-4,6-dimethylpyrimidine) Inter2->Product 3. Dehydration (-H2O) Aromatization Byproducts Byproducts (HNMe2 + H2O) Inter2->Byproducts

Figure 1: Step-wise mechanistic pathway for the conversion of enaminone to pyrimidine.

Materials & Equipment
Reagents
ReagentMW ( g/mol )Equiv.RoleGrade
4-(Dimethylamino)-3-penten-2-one 127.191.0Substrate>95%
Guanidine Hydrochloride 95.531.1NucleophileSynthesis
Sodium Ethoxide (21% in EtOH) 68.051.1BaseAnhydrous
Ethanol (Absolute) 46.07SolventSolventACS
Water (Deionized) 18.02WorkupWashType II

Note: Sodium Carbonate (


) in aqueous reflux can be used as a greener alternative, but the ethanolic route typically yields easier crystallization.
Equipment
  • 100 mL Round Bottom Flask (2-neck)

  • Reflux Condenser with drying tube (CaCl2)

  • Magnetic Stirrer & Hotplate

  • Rotary Evaporator[1]

  • Vacuum Filtration Setup (Buchner funnel)

Experimental Protocol
Phase 1: Preparation of Guanidine Free Base

Critique: Guanidine is supplied as a salt (HCl) to prevent polymerization/decomposition. It must be freed in situ.[2]

  • Setup: Equip a clean, dry 100 mL round bottom flask with a magnetic stir bar.

  • Solvation: Add Guanidine Hydrochloride (1.05 g, 11.0 mmol) to Absolute Ethanol (15 mL) .

  • Neutralization: Add Sodium Ethoxide solution (21 wt% in EtOH, 4.1 mL, ~11.0 mmol) dropwise over 5 minutes while stirring at room temperature.

    • Observation: A white precipitate of Sodium Chloride (NaCl) will form immediately.

  • Clarification (Optional): For highest purity, filter off the NaCl precipitate under inert atmosphere. However, for this robust reaction, the NaCl can often remain in the flask without interfering. We will proceed without filtration to minimize yield loss.

Phase 2: Condensation Reaction
  • Addition: Add 4-(dimethylamino)-3-penten-2-one (1.27 g, 10.0 mmol) directly to the guanidine/ethoxide mixture.

    • Note: The solution may turn slightly yellow.

  • Reflux: Attach the reflux condenser. Heat the mixture to a gentle reflux (

    
    ) for 3 to 4 hours .
    
    • Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting enaminone (

      
      ) should disappear, and a lower 
      
      
      
      product spot (pyrimidine) should appear.
  • Completion: Once starting material is consumed, remove the heat source and allow the reaction mixture to cool to room temperature.

Phase 3: Workup & Isolation
  • Precipitation: Upon cooling, the product often crystallizes. If not, reduce the solvent volume by 70% using a rotary evaporator.

  • Anti-solvent: Pour the concentrated residue into ice-cold water (20 mL) with vigorous stirring. The hydrophobic methyl groups on the pyrimidine facilitate precipitation in water.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water (2 x 5 mL) to remove residual salts and dimethylamine byproducts.

  • Drying: Dry the solid in a vacuum oven at

    
     for 6 hours.
    
Phase 4: Characterization
  • Expected Yield: 75-85%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 152-154°C (Lit. 153°C).[3]

  • 1H NMR (400 MHz, DMSO-d6):

    
     6.35 (s, 1H, Ar-H), 6.20 (bs, 2H, 
    
    
    
    ), 2.15 (s, 6H,
    
    
    ).
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Incomplete free-basing of guanidine.Ensure NaOEt is fresh; increase reaction time to 6 hours.
Oily Product Residual solvent or dimethylamine.Recrystallize from Ethanol/Water (1:1); dry thoroughly under high vacuum.
Dark Color Oxidation or overheating.Conduct reaction under Nitrogen atmosphere; do not exceed

.
Starting Material Remains Enaminone hydrolysis.Ensure ethanol is anhydrous; avoid excess water in the initial step.
Safety & Handling (MSDS Highlights)
  • 4-(Dimethylamino)-3-penten-2-one:

    • Hazards: Skin and eye irritant.[1][4][5] Harmful if swallowed.[1]

    • Handling: Wear nitrile gloves and safety goggles. Work in a fume hood to avoid inhaling dust/vapors.[1]

  • Guanidine Hydrochloride:

    • Hazards: Acute toxicity (oral), Skin/Eye irritant.[1][4]

    • Handling: Avoid dust formation.[4][5]

  • Sodium Ethoxide:

    • Hazards: Flammable solid/solution. Corrosive. Causes severe skin burns.[1]

    • Handling: Keep away from moisture.[5] Neutralize spills with dilute acid.

References
  • Synthesis of 2-Amino-4,6-dimethylpyrimidine . ChemicalBook.[3] Retrieved from

  • Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol . BenchChem.[6] Retrieved from

  • Synthesis of 2-amino-4,6-dimethyl pyrimidine . Semantic Scholar. Retrieved from [7]

  • US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine . Google Patents. Retrieved from

  • Safety Data Sheet: 4-(dimethylamino)-3-penten-2-one . Fisher Scientific. Retrieved from

Sources

Application Note: Transamination Reactions of 4-(Dimethylamino)-3-penten-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(dimethylamino)-3-penten-2-one (CAS 3433-62-3) is a highly versatile


-enaminone building block widely utilized in advanced organic synthesis, materials science, and drug development. Characterized by a conjugated "push-pull" electronic system, this scaffold undergoes highly efficient transamination (amine exchange) reactions. By leveraging the excellent leaving-group ability of dimethylamine, researchers can install complex chiral amines to generate asymmetric organocatalysts or engineer dynamic covalent polymer networks (vitrimers) with tunable viscoelastic properties. This application note details the mechanistic causality, self-validating experimental protocols, and quantitative benchmarks for executing these transamination workflows.

Mechanistic Principles of Enaminone Transamination

Enaminones possess a unique electronic architecture where the nitrogen lone pair pushes electron density through the alkene


-system into the electron-withdrawing carbonyl group. This renders the 

-carbon (C4) highly susceptible to nucleophilic attack.

When 4-(dimethylamino)-3-penten-2-one is subjected to a primary or secondary amine, the reaction proceeds via an addition-elimination mechanism . The incoming amine attacks the electrophilic C4 position, forming a tetrahedral intermediate. Subsequent proton transfer and the elimination of dimethylamine (which is highly volatile, boiling point ~7 °C) irreversibly drive the thermodynamic equilibrium toward the newly transaminated product.

Transamination A 4-(Dimethylamino)- 3-penten-2-one + R-NH2 B Tetrahedral Intermediate (Addition at C4) A->B Nucleophilic Attack C Proton Transfer & Reorganization B->C Fast D Elimination of Dimethylamine C->D Rate-Determining E Transaminated Enaminone Product D->E - HN(CH3)2 (gas)

Figure 1: Addition-elimination mechanism of 4-(dimethylamino)-3-penten-2-one transamination.

Causality in Experimental Design: Why 4-(Dimethylamino)-3-penten-2-one?

In synthetic design, the choice of the leaving group dictates the reaction conditions. While alkoxy-enones can be used for similar transformations, 4-(dimethylamino)-3-penten-2-one is preferred for two reasons:

  • Thermodynamic Driving Force : The continuous evolution of dimethylamine gas shifts the equilibrium entirely to the product side without the need for harsh dehydrating agents or Lewis acids.

  • Chemoselectivity : The mild conditions required for dimethylamine displacement preserve sensitive functional groups on the incoming amine, making it ideal for late-stage functionalization of complex chiral scaffolds[1] or bio-based polymers[2].

Protocol 1: Synthesis of Chiral Hydrogen-Bond Donor Organocatalysts

This protocol details the synthesis of chiral enaminone-type organocatalysts via the transamination of 4-(dimethylamino)-3-penten-2-one with (S)-quininamine, a method validated for producing catalysts used in asymmetric Michael additions[1].

Reagents & Materials
  • 4-(dimethylamino)-3-penten-2-one (1.0 equiv)

  • (S)-quininamine hydrochloride (1.0 equiv)

  • Absolute ethanol (solvent)

  • Moistened universal indicator paper (for validation)

Step-by-Step Methodology
  • Reaction Assembly : In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of 4-(dimethylamino)-3-penten-2-one and 1.0 mmol of (S)-quininamine hydrochloride in 10 mL of absolute ethanol[1].

  • Thermal Activation : Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere. Causality: Elevated temperature provides the activation energy for the nucleophilic attack at the sterically hindered

    
    -carbon and facilitates the volatilization of dimethylamine.
    
  • Self-Validation (In-Process) : Hold a piece of moistened universal indicator paper at the top of the condenser. A color change to blue/purple confirms the evolution of basic dimethylamine gas, validating that the addition-elimination cycle is actively occurring.

  • Monitoring : Track the reaction via TLC (UV active at 254 nm due to the push-pull chromophore). Continue refluxing until the starting enaminone is completely consumed (typically 12–16 hours).

  • Isolation : Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to isolate the pure chiral enaminone[1].

  • Self-Validation (Post-Process) : Analyze the product via

    
    H NMR. The successful transamination is definitively confirmed by the complete disappearance of the 6H singlet at ~2.8–3.1 ppm  (the 
    
    
    
    group) and the appearance of the quininamine proton signals.

Protocol 2: Engineering Dynamic Covalent Polymer Networks (Vitrimers)

Transamination is not limited to small molecules; it is a foundational mechanism for vinylogous urethane (VU) vitrimers. By reacting acetoacetates with amine mixtures, enaminone crosslinks are formed. Using masked primary amines prevents creep at room temperature while allowing plastic flow at elevated temperatures[3].

Step-by-Step Methodology
  • Formulation : Mix a trifunctional acetoacetate monomer with a stoichiometric amount of triethylenetetramine (TETA)[3]. Causality: TETA contains both primary and secondary amines. The primary amines react preferentially to form stable enaminone crosslinks, leaving secondary amines embedded in the network[3].

  • Curing : Pour the homogeneous mixture into a Teflon mold and cure at 90 °C for 12 hours.

  • Thermal Reconfiguration : To reprocess the material, heat the vitrimer above 130 °C. At this temperature, the latent secondary amines become nucleophilic enough to attack the enaminone crosslinks, triggering a continuous transamination cascade that allows the polymer network to flow and relax stress[3].

Vitrimer N1 Crosslinked Vitrimer (Masked Primary Amines) N2 Thermal Activation (> 130 °C) N1->N2 N3 Dynamic Transamination (Amine Exchange) N2->N3 Endothermic Exchange N4 Network Topology Reconfiguration N3->N4 Stress Relaxation N4->N1 Cooling (Creep Resistance)

Figure 2: Thermally activated transamination driving stress relaxation in vinylogous urethane vitrimers.

Quantitative Data Summary

The table below summarizes the expected yields, conditions, and validation metrics for the transamination of 4-(dimethylamino)-3-penten-2-one across different applications.

Application FieldIncoming AmineReaction ConditionsExpected Yield / OutcomeKey Validation Metric
Organocatalysis (S)-quininamine HClEtOH, Reflux, 12–16 h10–93% Yield (Substrate dependent)Complete loss of

singlet in

H NMR
Vitrimer Networks TriethylenetetramineBulk cure, 90 °CQuantitative CrosslinkingStress relaxation time (

*) ~35s at 130 °C
Heterocycle Synthesis ArylaminesAcOH, Reflux, 6 h60–85% YieldShift of vinylic proton (

5.5 ppm) in

H NMR

References

  • Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors Source: Catalysts 2022, 12(10), 1132. URL:[Link]

  • Masked Primary Amines for a Controlled Plastic Flow of Vitrimers Source: ACS Macro Letters 2022, 11(7), 919-924. URL:[Link]

  • Recent Developments in the Chemistry of Enaminones Source: Tetrahedron 2003, 59(42), 8463-8480. URL:[Link]

Sources

Troubleshooting & Optimization

Controlling E/Z isomerization in enaminone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling E/Z Isomerization in Enaminone Synthesis

Status: Operational | Tier: Level 3 (Advanced Application Support)

Introduction: The "Push-Pull" Dilemma

Welcome to the Enaminone Application Support Center. If you are here, you are likely observing a frustrating phenomenon: your clean NMR spectrum from yesterday has evolved into a complex mixture of signals today, or your cyclization reaction is failing because the precursor is in the wrong geometry.

Enaminones (


) are "push-pull" alkenes. The electron-donating amine "pushes" electron density toward the electron-withdrawing carbonyl. This resonance imparts significant single-bond character to the C=C double bond, lowering the rotational energy barrier (

) compared to standard alkenes.

Consequently, E/Z isomerization is often facile at room temperature. Controlling this equilibrium is not about "stopping" it, but about manipulating the thermodynamic landscape to favor your desired isomer.

Module 1: The Physics of Isomerization

To control the outcome, you must understand the mechanism. The rotation occurs through a dipolar transition state or a zwitterionic resonance contributor.

Mechanism Visualization

Enaminone_Isomerization cluster_factors Control Factors Z_Isomer Z-Isomer (Stabilized by IMHB) TS Transition State (C-N Double Bond Character) (C-C Single Bond Character) Z_Isomer->TS Thermal/Acid Activation TS->Z_Isomer Relaxation E_Isomer E-Isomer (Sterically Sensitive) TS->E_Isomer Rotation around C-C E_Isomer->TS Reversion Solvent Solvent Polarity Solvent->TS H_Bond H-Bonding (IMHB) H_Bond->Z_Isomer Stabilizes Sterics Substituent Bulk Sterics->E_Isomer Destabilizes Z

Caption: The dynamic equilibrium of enaminones. The resonance-assisted C-C single bond character facilitates rotation. IMHB = Intramolecular Hydrogen Bond.

Module 2: Diagnostic Hub (NMR Analysis)

Before attempting to fix the ratio, you must accurately quantify it. Do not rely solely on chemical shifts, as they are solvent-dependent. Coupling constants (


) are your primary validation tool. 
Table 1: NMR Diagnostics for Enaminones
FeatureZ-Isomer (Cis) E-Isomer (Trans) Mechanistic Reason
Vinylic Coupling (

)
7.0 – 10.0 Hz 12.0 – 15.0 Hz Karplus relationship; dihedral angle dependence.
NH Chemical Shift (

)
10.0 – 12.5 ppm 5.0 – 8.0 ppm Z-form has a strong intramolecular H-bond (IMHB) which deshields the proton.
Vinylic Proton (

)
Often upfieldOften downfieldAnisotropic effect of the carbonyl group.
NOESY / ROESY Correlation between NH and Vinyl-HCorrelation between NH and Carbonyl-RSpatial proximity of protons.

Critical Check: If your enaminone is tertiary (no NH), you lose the IMHB stabilization. These systems often favor the E-isomer to minimize steric clash between the amine alkyl groups and the carbonyl oxygen.

Module 3: Troubleshooting & Control Strategies

Use this decision matrix to select the correct experimental conditions.

Scenario A: "I need the Z-Isomer (Chelated Form)"

This is the most common requirement, as the Z-isomer is thermodynamically stable for secondary enaminones due to the 6-membered hydrogen-bonded ring.

  • Root Cause of Failure: Use of polar, H-bond accepting solvents (DMSO, MeOH) disrupts the intramolecular H-bond.

  • Solution:

    • Solvent: Switch to non-polar solvents (Benzene, Toluene, CH₂Cl₂, or CCl₄).

    • Temperature: Lower temperatures favor the enthalpically driven H-bond formation.

    • Purification: Avoid silica gel chromatography if possible (acidic sites catalyze isomerization). Recrystallize from non-polar solvents.

Scenario B: "I need the E-Isomer (Open Form)"

This is often required for specific cyclizations (e.g., forming pyridines via intermolecular reactions) where the nucleophilic carbon must be exposed.

  • Root Cause of Failure: The IMHB is too strong.

  • Solution:

    • Solvent: Use polar protic or aprotic solvents (MeOH, DMSO, DMF). These solvents solvate the amine and carbonyl, breaking the internal H-bond.

    • Sterics: Introduce bulky groups on the nitrogen. If

      
       is large, it clashes with the carbonyl in the Z-form, forcing the molecule into the E-form (
      
      
      
      strain).
    • Acid Catalysis: If kinetic trapping is needed, rapid acid-catalyzed equilibration in a polar solvent can populate the E-form.

Decision Tree: Solvent Selection

Solvent_Selection Start Select Target Isomer Isomer_Type Is it Secondary or Tertiary? Start->Isomer_Type Sec_Amine Secondary Enaminone (Has N-H) Isomer_Type->Sec_Amine Tert_Amine Tertiary Enaminone (No N-H) Isomer_Type->Tert_Amine Z_Target Target: Z-Isomer Solvent_NP Use Non-Polar Solvent (CDCl3, Toluene) Promotes IMHB Z_Target->Solvent_NP E_Target Target: E-Isomer Solvent_Polar Use Polar H-Bond Solvent (DMSO-d6, MeOH) Disrupts IMHB E_Target->Solvent_Polar Sec_Amine->Z_Target Sec_Amine->E_Target Steric_Control Sterics Dominate Usually E-selective naturally Tert_Amine->Steric_Control

Caption: Workflow for selecting reaction or NMR solvents to favor specific isomers.

Module 4: Standardized Protocols
Protocol 1: Thermodynamic Synthesis of Z-Enaminones

Best for: Stable storage, initial characterization.

  • Reactants: Mix 1,3-dicarbonyl (1.0 eq) and amine (1.0-1.2 eq).

  • Solvent: Ethanol (reflux) or Solvent-Free (if liquid amine).

  • Catalyst: None usually required. If sluggish, add 1 mol% Acetic Acid.

  • Isolation:

    • Cool the reaction mixture slowly to 0°C.

    • The Z-isomer, being more planar and rigid due to IMHB, often crystallizes more readily than the E-isomer.

    • Filter and wash with cold hexane.

  • Validation: Dissolve in CDCl₃ . Check for NH signal > 10 ppm.

Protocol 2: Kinetic Equilibration to E-Enaminones

Best for: In-situ usage for subsequent cyclization.

  • Dissolution: Dissolve the isolated Z-enaminone in a polar solvent (DMSO or Methanol ).

  • Equilibration: Heat to 60-80°C for 30 minutes.

  • Observation: The intramolecular H-bond breaks. The equilibrium shifts.

  • Trapping: If the E-isomer is the reactive species for the next step (e.g., reacting with an electrophile), add the electrophile immediately to this solution. Do not isolate, as it may revert to Z upon concentration.

Module 5: Frequently Asked Questions (FAQ)

Q: My NMR shows a double set of signals. Is my compound impure? A: Not necessarily. If the signals integrate to a consistent ratio (e.g., 1:0.4) and the sum represents one proton, you are observing an E/Z equilibrium mixture. Run the NMR at elevated temperature (e.g., 50°C). If the signals coalesce or the ratio changes, it is dynamic isomerization, not impurity.

Q: Can I separate the isomers using column chromatography? A: Rarely. The barrier to rotation is low enough that they will equilibrate on the column or immediately after elution. Separation is usually only possible if the barrier is artificially raised (e.g., by very bulky substituents) or if one isomer is selectively crystallized.

Q: Why does my tertiary enaminone look different? A: Tertiary enaminones (e.g., from dimethylamine) lack the NH proton. Without the "lock" of the hydrogen bond, steric repulsion between the amine methyls and the carbonyl oxygen often destabilizes the Z-form, making the E-isomer the major species even in non-polar solvents.

References & Further Reading
  • General Mechanism & Solvent Effects:

    • Olyaei, A., et al. "Green synthesis of new lawsone enaminones and their Z/E isomerization induced by organic solvent."[1][2][3] RSC Advances, 2021, 11 , 13326-13334.

  • NMR Characterization Standards:

    • Zhuo, J., et al. "Spectroscopic Analysis of Enaminone Isomers." Journal of Organic Chemistry, Standard coupling constant references (

      
       vs 
      
      
      
      ).
    • Note: General consensus data derived from Pretsch, E., et al. "Structure Determination of Organic Compounds."

  • Thermodynamic Stability Studies:

    • Lacerda, V., et al. "Synthesis of Enaminones with Stationary Stereochemistry." Journal of the Brazilian Chemical Society (SciELO), discussing heat of formation and crystal structures.

  • Acid Catalysis Mechanism:

    • Johnson, J.E., et al. "Mechanisms of acid-catalyzed Z/E isomerization of imines." The Journal of Organic Chemistry, 2001.

Sources

Removing unreacted DMF-DMA from enaminone crude product

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted DMF-DMA from Crude Product

Executive Summary & Core Logic

Removing


-Dimethylformamide dimethyl acetal (DMF-DMA) requires understanding its dual nature: it is a volatile reagent (bp ~104°C) that rapidly hydrolyzes into DMF  and Methanol  upon contact with moisture.

Therefore, you are rarely removing just DMF-DMA. You are managing a mixture of:

  • Residual DMF-DMA (if kept strictly anhydrous).

  • DMF (Hydrolysis byproduct).

  • Methanol (Hydrolysis byproduct).

The Challenge: Enaminones (


) are "push-pull" alkenes. They are generally stable in basic conditions but acid-labile . Standard acidic washes (HCl) or acidic stationary phases (unbuffered Silica) can hydrolyze your product back to the starting ketone.
Decision Matrix: Select Your Protocol

Do not guess. Use this logic flow to determine the safest purification route for your specific substrate.

purification_logic Start Crude Enaminone Mixture State Physical State? Start->State Solid Solid / Precipitate State->Solid Crystalline Oil Oil / Gum State->Oil Viscous Trituration Protocol C: Trituration (Ether/Hexane Wash) Solid->Trituration HeatSens Is Product Heat Sensitive? Oil->HeatSens PurityCheck Still Impure? Trituration->PurityCheck Rotavap Protocol A: Azeotropic Removal (Toluene Co-evaporation) HeatSens->Rotavap Stable (>50°C) Aqueous Protocol B: Hydrolytic Workup (LiCl/Brine Wash) HeatSens->Aqueous Unstable (<40°C) Rotavap->PurityCheck Aqueous->PurityCheck Column Protocol D: Buffered Chromatography (Neutral Alumina / Et3N) PurityCheck->Column Yes Finish Finish PurityCheck->Finish No

Figure 1: Decision tree for selecting the appropriate purification method based on product physical state and stability.

Technical Protocols
Protocol A: Azeotropic Distillation (The "Gold Standard")

Best for: Oils, thermally stable solids, and large-scale batches. Mechanism: DMF-DMA (bp 104°C) and its hydrolysis product DMF (bp 153°C) are high-boiling. Toluene forms a positive azeotrope with DMF/Methanol, depressing the boiling point and carrying the impurities over.

Steps:

  • Concentrate the reaction mixture to dryness on a rotary evaporator (50°C bath).

  • Redissolve the crude residue in Toluene (approx. 3-5 mL per gram of crude).

  • Evaporate again.

  • Repeat 3x. This "co-evaporation" physically drags out the DMF-DMA and DMF.

  • High Vacuum Finish: Place the flask on a high-vacuum manifold (<1 mbar) for 2 hours to remove trace toluene.

Expert Insight: If Toluene fails, use Xylene . It has a higher boiling point and is more effective at "pushing" stubborn DMF, though it is harder to remove at the end.

Protocol B: Hydrolytic Aqueous Workup

Best for: Heat-sensitive compounds or when large excess of DMF-DMA was used. Mechanism: Deliberately hydrolyzes DMF-DMA into water-soluble DMF and Methanol, then partitions them into the aqueous phase.

Critical Warning: Do NOT use acid washes (HCl/Citric Acid). This will hydrolyze the enaminone.

Steps:

  • Dilute the reaction mixture with an organic solvent (DCM or EtOAc).[1][2][3]

  • Wash 1: Ice-cold Water (Rapid wash).

    • Chemistry:

      
      .
      
  • Wash 2 & 3: 5% LiCl (Lithium Chloride) solution or Saturated Brine.

    • Why: DMF is highly soluble in water, but organic products can "drag" into the water layer due to the cosolvent effect of DMF. LiCl increases the ionic strength, "salting out" your organic product while keeping DMF in the water [1].

  • Dry organic layer over

    
     (Sodium Sulfate), filter, and concentrate.
    
Protocol C: Trituration (The "Crash Out")

Best for: Solid enaminones. Mechanism: DMF-DMA and DMF are miscible with non-polar solvents (Hexanes, Diethyl Ether, MTBE). Enaminones are polar and typically insoluble in these solvents.

Steps:

  • Remove the bulk reaction solvent.[4]

  • Add a minimal amount of cold Diethyl Ether or Hexanes/Heptane (1:1 mix often works best).

  • Sonicate briefly to break up the oil/solid.

  • Cool in an ice bath or freezer (-20°C) for 30 minutes.

  • Filter the precipitate.[5] The DMF-DMA remains in the mother liquor.

Protocol D: Buffered Chromatography

Best for: Final purification if other methods fail. Issue: Silica gel is slightly acidic (pH 4-5). This can degrade enaminones during the column run.

Solution:

  • Option 1 (Recommended): Use Neutral Alumina instead of Silica Gel.

  • Option 2 (Passivation): Pre-treat your silica column with 1% Triethylamine (Et3N) in the eluent system.

    • Example Eluent: 49% Hexanes / 50% EtOAc / 1% Et3N.

    • Why: The amine neutralizes the acidic silanol sites on the silica, preventing hydrolysis [2].

Data & Comparison Table
MethodRemoval EfficiencyProduct Yield RiskTime RequiredBest Application
Azeotrope (Toluene) HighLowMediumStandard workup for oils/stable solids.
Aqueous (LiCl) Medium-HighMedium (Emulsions)HighLarge scale; removing massive excess reagents.
Trituration HighLowLowCrystalline solids.
Chromatography Very HighHigh (Degradation)HighHigh-purity requirements; difficult separations.
Troubleshooting & FAQ

Q: My product is an oil, but it should be a solid. Is the DMF-DMA preventing crystallization? A: Yes. DMF and DMF-DMA are excellent solvents and can inhibit crystallization even at trace levels (1-2%).

  • Fix: Run Protocol A (Azeotrope) using Toluene 3x, then switch to Protocol C (Trituration) using Pentane or Hexane. Scratch the flask glass with a spatula to induce nucleation.

Q: I see a peak at ~2.8-3.0 ppm in my proton NMR. Is this DMF-DMA? A: It is likely DMF .

  • DMF-DMA signals: Singlet ~2.3 ppm (

    
    ), Singlet ~3.2 ppm (
    
    
    
    ).
  • DMF signals: Two distinct singlets at ~2.9 and ~3.0 ppm (due to restricted rotation of the amide bond).

  • Fix: If you see the 2.9/3.0 split, use Protocol B (LiCl wash) . If you see the 2.3/3.2 singlets, water has not yet been introduced; add water to hydrolyze it, then wash.

Q: Can I use the rotavap water bath at 60°C? A: Proceed with caution. While many enaminones are stable, some sterically crowded or electron-poor variants can undergo E/Z isomerization or polymerization. Start at 40-45°C. If the vacuum is sufficient (<10 mbar), you do not need high heat.

Q: My product disappeared on the silica column! A: You likely experienced acid-catalyzed hydrolysis. The enaminone reverted to the starting ketone and amine.

  • Verification: Check the flush fraction (methanol flush) or the top of the column.

  • Prevention: Never run enaminones on "naked" silica. Always use 1% Triethylamine in your solvent system or switch to Neutral Alumina [3].

References
  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. (Context: General solvent handling and drying, foundational for azeotropic logic).

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

  • BenchChem. (2025).[6] Technical Support Center: Enhancing the Stability of Enaminone Compounds. (Context: Specific stability data on enaminones and silica interactions).

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62, 7512-7515. (Context: Identification of DMF vs DMF-DMA signals).

Sources

Overcoming steric hindrance in 4-(dimethylamino)-3-penten-2-one substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enaminone Substitution Protocols Topic: Overcoming Steric Hindrance in 4-(dimethylamino)-3-penten-2-one Substitution Ticket ID: ENAM-SUB-404 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Push-Pull" Challenge

You are working with 4-(dimethylamino)-3-penten-2-one , a classic


-enaminone. This molecule is a "push-pull" alkene: the amino group pushes electron density into the double bond, while the carbonyl pulls it.

The Problem: While this electronic arrangement makes the


-carbon (C3) nucleophilic, the bulky dimethylamino group (

) creates significant steric hindrance for substitution reactions (transamination). When reacting with bulky nucleophiles (e.g., ortho-substituted anilines) or weak nucleophiles, the standard thermal displacement often fails or results in low yields due to the high activation energy required to access the tetrahedral intermediate.

This guide details the specific protocols to overcome these steric and electronic barriers using acid catalysis and microwave irradiation.

Module 1: Mechanistic Insight & Visualization

To troubleshoot, you must visualize the invisible barrier. The reaction is not a simple


 displacement.[1] It is a Michael Addition-Elimination  sequence.

The Steric Bottleneck: The incoming amine must attack the


-carbon. The 

group shields this carbon. Furthermore, the "push" from the nitrogen makes the

-carbon electron-rich, repelling the incoming nucleophile's lone pair.

The Solution (Acid Catalysis): Protonation is the key switch.[2] By protonating the carbonyl oxygen, you lower the LUMO energy of the system, increasing the electrophilicity of the


-carbon and overcoming the electronic repulsion.

EnaminoneMechanism Start 4-(dimethylamino)- 3-penten-2-one Acid + H+ (Catalyst) (Protonation of C=O) Start->Acid Activation Activated Activated Intermediate Acid->Activated Lowers LUMO Attack Nucleophilic Attack (Rate Limiting Step) Activated->Attack Incoming Amine (R-NH2) Tetra Tetrahedral Intermediate Attack->Tetra Overcoming Sterics Elim - HNMe2 (Elimination) Tetra->Elim Collapse Product Substituted Enaminone Elim->Product

Figure 1: The Acid-Catalyzed Addition-Elimination Pathway. Note that the "Activated Intermediate" is crucial for bulky nucleophiles.

Module 2: Optimized Protocols

Do not rely on standard reflux conditions for sterically demanding substrates. Use these validated workflows.

Protocol A: Microwave-Assisted Transamination (High Throughput)

Best for: Weak nucleophiles, bulky amines, and rapid library generation.

Rationale: Microwave irradiation provides direct dielectric heating, efficiently overcoming the activation energy barrier imposed by the steric bulk of the


 group. It often allows for solvent-free conditions, which maximizes concentration and reaction rate.
  • Stoichiometry: Mix 4-(dimethylamino)-3-penten-2-one (1.0 equiv) and the target amine (1.1 equiv).

  • Catalyst: Add Glacial Acetic Acid (0.5 equiv). Note: The acid is critical for proton transfer.

  • Solvent: None (Solvent-free) or minimal Ethanol if reactants are solid.

  • Irradiation: Seal in a microwave process vial. Irradiate at 120°C - 150°C for 10–20 minutes .

  • Work-up: Cool to RT. The product often precipitates. Wash with cold ethanol/water (1:1).[3]

Protocol B: Acid-Catalyzed Reflux (Scale-Up)

Best for: Large scale batches where microwave is not feasible.

  • Solvent: Toluene (allows higher temp than EtOH) or Xylene.

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (5 mol%) or 
    
    
    
    (for extremely deactivated amines).
  • Setup: Dean-Stark trap.

  • Procedure: Reflux for 12–24 hours. The removal of the liberated dimethylamine (gas) drives the equilibrium forward (Le Chatelier’s principle).

Module 3: Comparative Data (Thermal vs. Microwave)

The following data highlights the efficiency of overcoming steric hindrance using microwave irradiation compared to traditional thermal heating for substituted anilines.

Nucleophile (Amine)Steric ProfileThermal Yield (Reflux EtOH, 8h)Microwave Yield (140°C, 15 min)Improvement Factor
AnilineLow65%92%1.4x
2-Methylaniline High (Ortho-sterics) 30% 88% 2.9x
4-NitroanilineElectronic Deactivation25%85%3.4x
HydrazineLow (Alpha-effect)70%96%1.3x

Data synthesized from comparative methodology studies (See References).

Module 4: Troubleshooting Guide (FAQs)

Q1: I am using a bulky primary amine (e.g., tert-butylamine), and the reaction is stalled at 10% conversion. What now?

  • Diagnosis: The steric cone of the tert-butyl group is clashing with the gem-dimethyl group of the substrate.

  • Action: Switch to Solvent-Free conditions. By removing the solvent, you increase the collision frequency. Add 1.0 equivalent of acetic acid. If available, use a sealed tube or microwave at 150°C. The high pressure keeps the volatile amine in the liquid phase.

Q2: My product is an oil and difficult to crystallize. How do I purify?

  • Diagnosis: Enaminones often form "oily" mixtures due to rotational isomers (E/Z isomerization) or residual dimethylamine salts.

  • Action:

    • Wash the crude oil with dilute HCl (0.1 M) to remove unreacted amine starting material (if basic).

    • Triturate the oil with cold Diethyl Ether or Hexane/Ethyl Acetate (9:1) . Inducing crystallization often requires scratching the flask walls while cooling in a dry ice/acetone bath.

Q3: I see a new spot on TLC, but it reverts to starting material during column chromatography.

  • Diagnosis: Enaminones are susceptible to hydrolysis on acidic silica gel. The "new spot" might be the transaminated product, but it hydrolyzes back to the 1,3-dicarbonyl or reverts.

  • Action: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites. Alternatively, use neutral alumina.

Q4: Can I use this for ring closure (e.g., Pyrimidine synthesis)?

  • Diagnosis: Yes, this is a standard "Cyclocondensation."

  • Action: If reacting with Guanidine or Urea:

    • Do not use acid catalysis (it protonates the guanidine).

    • Use Sodium Ethoxide (NaOEt) in Ethanol.

    • Mechanism changes: The base deprotonates the guanidine, making it a super-nucleophile that attacks the enaminone even without carbonyl activation.

Module 5: Decision Logic for Optimization

Use this flow to select the correct condition for your specific substrate.

OptimizationFlow Start Start: Substitution of 4-(dimethylamino)-3-penten-2-one CheckNuc Is the Nucleophile Sterically Hindered? Start->CheckNuc NoSterics No (e.g., Aniline, Hydrazine) CheckNuc->NoSterics No YesSterics Yes (e.g., t-Butylamine, 2,6-dimethylaniline) CheckNuc->YesSterics Yes Standard Standard Protocol: Reflux EtOH, 4-8h NoSterics->Standard CheckEquip Is Microwave Available? YesSterics->CheckEquip MW Method A: MW, 140°C, Solvent-Free + HOAc Catalyst CheckEquip->MW Yes (Recommended) Thermal Method B: High Temp Reflux (Xylene) + pTSA Catalyst CheckEquip->Thermal No

Figure 2: Process Optimization Decision Tree.

References

  • Bagley, M. C., et al. (2002).[4] "A new one-step synthesis of pyridines under microwave-assisted conditions."[4] Tetrahedron Letters, 43(46), 8331-8334. (Demonstrates microwave efficiency in enaminone substitutions). Link

  • Stanovnik, B., & Svete, J. (2004). "Enaminones as building blocks in heterocyclic synthesis." Chemical Reviews, 104(5), 2433-2480. (The authoritative review on enaminone reactivity and mechanisms). Link

  • Wang, D., & Shi, H. (2020). "An Unexpected Reaction of Isodehydracetic Acid with Amines... Yields a New Type of β-Enaminones."[5] Molecules, 25(3). (Discusses acid-catalyzed mechanisms). Link

  • Patil, P., et al. (2012). "Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions." Journal of Chemical Sciences. (Validation of solvent-free and acid-catalyzed protocols). Link

Sources

Technical Support Center: Drying Methods for Hygroscopic Enaminone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and drying hygroscopic enaminone intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these moisture-sensitive compounds. Enaminones are versatile intermediates in organic and medicinal chemistry, but their hygroscopic nature can lead to significant issues with stability, reactivity, and downstream processing.[1][2] An increase in moisture content can cause physical changes like caking and deliquescence, as well as chemical degradation through hydrolysis.[1][3]

This resource provides in-depth, practical solutions to common problems in a direct question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: My enaminone intermediate is clumping and difficult to handle. What's happening and how can I prevent this?

A1: Clumping and caking are classic signs of moisture absorption by a hygroscopic solid.[2][4] Enaminone intermediates, with their polar functional groups, readily attract and retain water molecules from the atmosphere. This absorbed moisture can act as a plasticizer, reducing the glass transition temperature and leading to the physical changes you're observing.[1][5]

Causality and Prevention:

  • Mechanism: The primary driver is the high affinity of the enaminone structure for water, leading to the formation of hydrates or simply surface adsorption of moisture. This can alter the compound's physical properties, leading to poor flowability and inaccurate measurements.[1][2]

  • Immediate Actions:

    • Inert Atmosphere: Handle the compound under an inert atmosphere, such as in a glove box or glove bag with a dry nitrogen or argon supply.[6] This minimizes exposure to atmospheric moisture.

    • Proper Storage: Store the intermediate in a tightly sealed container, preferably with a PTFE-lined cap, and wrap the cap with Parafilm for an extra barrier.[7] For larger quantities, consider placing the primary container inside a larger, heat-sealed, moisture-proof bag containing a desiccant.[7]

    • Desiccants: Place desiccant pouches (e.g., silica gel, calcium sulfate) in the storage container, ensuring they do not come into direct contact with the enaminone.[7]

Experimental Workflow for Handling Hygroscopic Solids:

Caption: Workflow for handling hygroscopic solids.

Q2: I suspect residual moisture is affecting the stability and yield of my subsequent reaction. How can I confirm this and what is an acceptable moisture level?

A2: Residual moisture is a critical parameter that can significantly impact the stability of your enaminone intermediate, often leading to hydrolysis back to the corresponding amine and β-dicarbonyl compound.[8] This degradation can reduce the purity of your starting material and consequently lower the yield of your desired product.

Verification and Quantification:

  • Karl Fischer Titration (KFT): This is the gold standard for accurately determining water content in solids.[9][10][11] It is a highly specific and sensitive method that can quantify water levels from ppm to 100%.[9][11]

    • Volumetric KFT: Suitable for samples with a water content above 0.1%.[10]

    • Coulometric KFT: Ideal for trace amounts of water (10 ppm to 1000 ppm).[10][11][12]

  • Acceptable Moisture Levels: The acceptable level of residual moisture is highly dependent on the specific enaminone and the nature of the subsequent reaction. For many moisture-sensitive reactions, a water content of <0.1% w/w (1000 ppm) is a good target, with <0.05% w/w (500 ppm) being preferable. Stability studies on your specific intermediate are recommended to determine a precise limit.

Table 1: Comparison of Karl Fischer Titration Methods

FeatureVolumetric TitrationCoulometric Titration
Principle Iodine is added via a burette to react with water.Iodine is generated electrochemically in the titration cell.[11][13]
Typical Range > 0.1% water content[10]10 ppm - 1000 ppm water content[10]
Advantages Faster for high water content samples.High accuracy and precision for trace moisture.[9]
Limitations Less sensitive for very dry samples.Can be slower for samples with high water content.[12]

Troubleshooting Guide: Drying Methods

Problem 1: Standard oven drying seems to be causing degradation of my enaminone intermediate.

Possible Cause: Many enaminones are thermally labile, and elevated temperatures can lead to decomposition.[8] Additionally, if not performed under vacuum, oven drying in air can expose the compound to both heat and atmospheric moisture, potentially accelerating degradation.

Troubleshooting Actions:

  • Vacuum Oven Drying at Low Temperature: This is the most common and generally effective method.

    • Protocol:

      • Place the enaminone intermediate in a thin layer in a suitable dish (e.g., a crystallization dish).

      • Place the dish in a vacuum oven.

      • Apply a vacuum (typically <10 mbar).

      • Gently heat the oven to a temperature below the compound's decomposition point (e.g., 30-40°C). The stability of your specific enaminone will dictate the maximum safe temperature.

      • Dry to a constant weight.

    • Causality: The reduced pressure lowers the boiling point of water, allowing for its removal at a lower temperature, thus minimizing thermal degradation.[14]

  • Drying over a Desiccant in a Vacuum Desiccator: A gentler, albeit slower, method.

    • Protocol:

      • Place a strong desiccant (e.g., phosphorus pentoxide, anhydrous calcium sulfate) in the bottom of a desiccator.

      • Place the enaminone intermediate on a porous plate above the desiccant.

      • Evacuate the desiccator.

      • Allow the compound to dry at room temperature for an extended period (24-72 hours).

    • Causality: The desiccant actively absorbs water vapor, and the vacuum facilitates the removal of moisture from the solid.

Problem 2: My enaminone is an oil or a low-melting solid, making conventional drying methods difficult.

Possible Cause: Oily or low-melting point compounds are not amenable to traditional solid-state drying techniques.

Troubleshooting Actions:

  • Lyophilization (Freeze-Drying): This is an excellent method for heat-sensitive and low-melting point compounds.[15]

    • Protocol:

      • Dissolve the enaminone intermediate in a suitable solvent that has a relatively high freezing point and is easily sublimated (e.g., tert-butanol, 1,4-dioxane, or in some cases, water if the compound is stable in it for short periods).

      • Freeze the solution in a lyophilizer flask, ensuring a large surface area by rotating the flask during freezing.

      • Apply a high vacuum to the frozen sample.

      • The solvent will sublimate (pass directly from solid to gas), leaving behind a dry, often fluffy, solid.

    • Causality: Lyophilization removes the solvent at very low temperatures, preserving the structure of the compound and preventing thermal degradation.[15][16] It is particularly effective for achieving very low residual moisture levels.[15]

  • Azeotropic Distillation: This technique is useful for removing water from a solution of the enaminone.

    • Protocol:

      • Dissolve the enaminone in a solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene, or cyclohexane).[17][18]

      • Set up a distillation apparatus with a Dean-Stark trap.

      • Heat the solution to reflux. The water-solvent azeotrope will distill over and collect in the trap.[19]

      • The denser water will separate and can be removed, while the solvent is returned to the distillation flask.

      • Continue until no more water collects in the trap.

      • The solvent can then be removed under reduced pressure to yield the dry enaminone.

    • Causality: The azeotrope has a lower boiling point than either water or the solvent alone, allowing for the selective removal of water at a temperature below the boiling point of the individual components.[18][20]

Decision Tree for Selecting a Drying Method:

drying_method_selection start Is the enaminone a solid? solid_yes Is it thermally stable? start->solid_yes Yes solid_no Is it soluble in a sublimable solvent? start->solid_no No vacuum_oven Vacuum Oven Drying solid_yes->vacuum_oven Yes desiccator Vacuum Desiccator with Desiccant solid_yes->desiccator No lyophilization Lyophilization solid_no->lyophilization Yes azeotrope Azeotropic Distillation solid_no->azeotrope No

Caption: Decision tree for selecting a drying method.

Problem 3: I've dried my enaminone, but it quickly reabsorbs moisture upon exposure to air.

Possible Cause: This is characteristic behavior for highly hygroscopic materials. The drying process itself is effective, but the handling and storage post-drying are inadequate.

Troubleshooting Actions:

  • Immediate Post-Drying Handling:

    • Inert Atmosphere Transfer: Once the drying cycle is complete, break the vacuum with an inert gas (nitrogen or argon) rather than air.

    • Pre-weighed Vials: Transfer the dried material directly into pre-weighed, tared vials inside a glove box or under a continuous stream of inert gas.

    • Septum-Sealed Vials: For highly sensitive intermediates, consider using vials with septa, allowing for the removal of material with a syringe in an inert atmosphere for subsequent reactions.[6]

  • Storage of Dried Material:

    • Small Aliquots: Store the dried material in smaller, single-use quantities to avoid repeatedly exposing the entire batch to the atmosphere.

    • Desiccator Storage: Always store vials of the dried enaminone in a desiccator, even if they are tightly sealed.

By implementing these rigorous handling and storage protocols, you can maintain the anhydrous state of your enaminone intermediates, ensuring their stability and the success of your subsequent synthetic steps.

References

  • Water Determin
  • How do you handle hygroscopic solutes in the lab? - TutorChase.
  • Moisture Content by Karl Fischer Titr
  • Technical Support Center: Enhancing the Stability of Enaminone Compounds - Benchchem.
  • Water Determination by Karl Fischer Titr
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients.
  • EP0361839A2 - Dehydration process using azeotropic distillation - Google P
  • Azeotropic distill
  • US3298109A - Azeotropic drying process - Google P
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Azeotrope - Wikipedia.
  • Overcoming Excipient Challenges in Spray-Dried Dispersions | Pharmaceutical Technology.
  • Optimization study on the azeotropic distillation process for isopropyl alcohol dehydr
  • Karl Fischer water content titr
  • Karl Fischer Titration Guide for Water (Moisture)
  • Challenges in the development of hydrate phases as active pharmaceutical ingredients - An example | Request PDF - ResearchG
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
  • US3972128A - Process for drying hygroscopic materials - Google P
  • Residual Moisture Testing Methods for Lyophilized Drug Products.
  • Drying Agents – GCSE Chemistry (Triple) CCEA Revision - Study Rocket.
  • Bond Energies of Enamines | ACS Omega.
  • Residual Moisture Determination in Lyophilized Drug Products | Pharmaceutical Technology.
  • Avoid Sabotage: Residual Moisture Testing for Lyophilized Drugs - Leukocare.
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Dry and safe - Drying agents
  • Upgrading furanic platforms to α-enaminones: tunable continuous flow hydrogenation of bio-based cyclopentenones - RSC Publishing.
  • Enamines - Master Organic Chemistry.
  • How do you handle hygroscopic salts?
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Mixing & Drying Hygroscopic M
  • Hygroscopic Substances and Drying Agents - Chemistry Stack Exchange.
  • Effects of Moisture and Residual Solvent on the Phase Stability of Orthorhombic Paracetamol | Request PDF - ResearchG
  • Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com.
  • FI104360B - Process for the preparation of a lyophilized formulation containing a medicament - Google P
  • General method for the synthesis of enaminones via photoc
  • How to Prevent Product Degradation During the Drying Process - Powder & Bulk Solids.
  • US2018797A - Method for drying hygroscopic material and the product thereof - Google P
  • FR2740686A1 - STABLE LYOPHILIZED PHARMACEUTICAL FORMULATION - Google P
  • What special considerations are there when drying hygroscopic materials in a Fluid Bed Dryer?
  • How to Improve Powder Recovery in Spray Drying? - Pilotech.
  • Nanoencapsulation as a General Solution for Lyophilization of Labile Substr
  • Best practices for handling chemical reagents to prevent cross-contamin
  • Guide to Promoting Lab Safety When Working With Chemicals - Ibis Scientific, LLC.
  • Synthesis and anticonvulsant activity of enaminones. 3.
  • Effects of Different Drying Methods on Physicochemical Properties and Nutritional Quality of Abalone Bioactive Peptides - MDPI.
  • Impact of the Drying Procedure and Botanical Origin on the Physico-Chemical and Potentially Bioactive Properties of Honey Powders - PMC.
  • The Effect of Different Drying Methods on Primary and Secondary Metabolites in Korean Mint Flower - ResearchG

Sources

Validation & Comparative

Distinguishing E and Z Enaminone Isomers Using NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enaminones (


) are versatile pharmacophores and synthetic intermediates, but their inherent "push-pull" electronic character leads to low rotational barriers around the 

bond. This often results in rapid equilibrium between E (trans-like) and Z (cis-like) isomers at room temperature, rendering standard 1D

NMR coupling constants (

) ambiguous—particularly for trisubstituted systems or when signals are broadened by exchange.

This guide details the definitive assignment of enaminone stereochemistry using Nuclear Overhauser Effect Spectroscopy (NOESY) . Unlike scalar coupling (through-bond), NOESY relies on dipolar cross-relaxation (through-space), allowing for precise geometric assignment even in the absence of vicinal protons.

Mechanistic Foundation: The "Push-Pull" Challenge

To accurately assign geometry, one must understand the electronic environment. Enaminones exist in resonance between a neutral form and a zwitterionic form.

  • The Z-Isomer (Chelated): Typically stabilized by an Intramolecular Hydrogen Bond (IMHB) between the amine

    
     and the carbonyl oxygen. This "locked" conformation is often thermodynamically preferred in non-polar solvents.
    
  • The E-Isomer (Extended): Lacks this stabilization and adopts a more linear, extended geometry to minimize steric repulsion between the carbonyl and amine substituents.

Why Standard 1D NMR Fails
  • Lack of Protons: In trisubstituted enaminones, there is no vicinal hydrogen partner to provide a diagnostic

    
     coupling constant (typically 
    
    
    
    Hz vs
    
    
    Hz).
  • Broadening: Chemical exchange rates often fall within the NMR time scale, causing peak broadening that obscures fine splitting patterns.

Comparative Analysis: Isomer Assignment Methods

The following table compares the primary methods for assigning enaminone configuration.

Feature1D

NMR (

-Coupling)
NOESY (2D or 1D Selective) X-Ray Crystallography
Primary Mechanism Scalar Coupling (Through-bond)Dipolar Cross-Relaxation (Through-space < 5Å)Electron Density Diffraction
Sample State SolutionSolutionSolid Crystal
Suitability for Enaminones Low to Medium . Fails for trisubstituted alkenes.High . The Gold Standard for solution state.High , but requires single crystals (difficult for oils/mixtures).
Time/Cost Fast (< 5 min)Medium (20 min - 2 hrs)Slow (Days to Weeks)
Key Limitation Requires vicinal protons; ambiguous in exchange.Requires careful mixing time (

) optimization.
Solid state packing may not reflect solution geometry.

Technical Deep Dive: The NOESY Workflow

Experimental Protocol

Objective: Observe spatial correlations between the amine substituents (


) and the carbonyl substituents (

) or vinylic protons.
Step 1: Sample Preparation[1]
  • Concentration: Prepare a concentrated sample (approx. 10–20 mg in 0.6 mL) to maximize the dipolar signal.

  • Solvent Selection (Critical):

    • Chloroform-d (

      
      ):  Recommended first. Non-polar solvents stabilize the Z-isomer's intramolecular hydrogen bond, slowing exchange and sharpening peaks.
      
    • DMSO-

      
      :  Use only if solubility is an issue or to deliberately disrupt the IMHB to observe the E-isomer. Note that DMSO may broaden peaks due to increased exchange rates with residual water or solvent viscosity.
      
Step 2: Pulse Sequence Parameters[1][2]
  • Experiment: 2D Phase-Sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (

    
    ):  This is the most critical parameter.[2]
    
    • Small Molecules (< 600 Da): NOE is positive.[3] Optimal

      
       = 500 – 800 ms .
      
    • Expert Insight: If

      
       is too short (< 300 ms), cross-peaks will be invisible. If too long (> 1 s), "spin diffusion" occurs, where magnetization transfers 
      
      
      
      , creating false correlations between A and C.
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2–3 seconds) to allow full recovery.
Step 3: Data Processing & Phasing
  • Phasing: In phase-sensitive NOESY for small molecules:

    • Diagonal Peaks: Negative (Red).

    • NOE Cross-Peaks: Positive (Blue/Black).

    • Exchange Peaks (EXSY): Negative (Red) – same phase as diagonal.

    • Caution: If you see cross-peaks with the same color as the diagonal, you are likely observing chemical exchange (rotation of the C=C bond during the mixing time), not spatial proximity.

Data Interpretation Logic

The distinction relies on identifying specific "through-space" contacts.

  • Z-Isomer (Cis-like): The amine group is close to the carbonyl group.

    • Look for: Strong NOE between

      
       (or 
      
      
      
      ) and the Carbonyl-
      
      
      group.
  • E-Isomer (Trans-like): The amine group is far from the carbonyl group.

    • Look for: Strong NOE between

      
       (or 
      
      
      
      ) and the Vinylic proton (or substituent on the
      
      
      -carbon).

Visualizations

Diagram 1: Stereochemical Assignment Workflow

This flowchart illustrates the decision-making process for assigning configuration.

EnaminoneWorkflow Start Enaminone Sample OneD Run 1D 1H NMR (CDCl3 preferred) Start->OneD CheckJ Are Vicinal Protons Present? OneD->CheckJ JAnalysis Analyze 3J Coupling (>12Hz = E, <10Hz = Z) CheckJ->JAnalysis Yes Ambiguous Trisubstituted or Broad Signals? CheckJ->Ambiguous No JAnalysis->Ambiguous If Broad NOESY Run 2D NOESY (Mix Time: 500-800ms) Ambiguous->NOESY Yes Analyze Analyze Cross-Peaks (Phase Sensitive) NOESY->Analyze Z_Path NOE: N-R <-> C(O)-R (Proximity of Amine & Carbonyl) Analyze->Z_Path E_Path NOE: N-R <-> Vinylic-H (Amine & Carbonyl Distant) Analyze->E_Path ResultZ Assignment: Z-Isomer (Stabilized by IMHB) Z_Path->ResultZ ResultE Assignment: E-Isomer (Sterically favored if no IMHB) E_Path->ResultE

Caption: Logical workflow for assigning Enaminone stereochemistry, prioritizing NOESY when scalar coupling is insufficient.

Diagram 2: Spatial Correlations (The "Through-Space" Map)

This diagram visualizes the specific NOE contacts expected for each isomer.

SpatialMap cluster_Z Z-Isomer (Chelated) cluster_E E-Isomer (Extended) N_Z Amine N-H/R CO_Z Carbonyl R' N_Z->CO_Z Strong NOE (< 3 Å) Vinyl_Z Vinylic H N_Z->Vinyl_Z Weak/No NOE (> 4 Å) N_E Amine N-H/R CO_E Carbonyl R' N_E->CO_E No NOE (> 5 Å) Vinyl_E Vinylic H N_E->Vinyl_E Strong NOE (< 3 Å)

Caption: Expected dipolar correlations. Green arrows indicate strong NOE signals (proximity); red dotted lines indicate distance (silence).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY mixing times and small molecule optimization).

  • Zhuo, S., et al. (2020). "Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers." ACS Omega, 5(38), 24233–24240. (Details on using NOESY/EXSY for equilibrating systems).

  • Greenhill, J. V. (1991).[4] "Enaminones."[1][5][6][7][8] Chemical Society Reviews, 6, 277-294. (Foundational review on enaminone structure, tautomerism, and hydrogen bonding).

  • University of Ottawa NMR Facility. (2007).[9] "What Mixing Time Should I Use for My 2D-NOESY?" (Practical guide for parameter optimization).

Sources

Technical Guide: Mass Spectrometry Fragmentation of Dimethylamino Enones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethylamino enones (specifically 3-dimethylamino-1-aryl-2-propen-1-ones) are critical pharmacophores in drug discovery, serving as precursors for pyrimidines, pyridines, and pyrazoles. Their mass spectrometric behavior is governed by the "push-pull" electronic character of the enaminone system (


).

This guide compares the fragmentation dynamics of these compounds under Electron Ionization (EI) and Electrospray Ionization (ESI) . While EI provides structural fingerprinting via radical-induced cleavage, ESI-MS/MS offers superior sensitivity for biological matrices, relying on proton-driven eliminations.

Part 1: Comparative Analysis (EI vs. ESI)

The choice of ionization technique fundamentally alters the fragmentation landscape.[1] The table below contrasts the performance and mechanistic outputs of both methods for dimethylamino enones.

Table 1: Performance Comparison Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Ion Type Radical Cation

Even-electron Protonated Ion

Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Dominant Mechanism

-Cleavage, Radical site initiation
Charge-Remote Fragmentation, Proton Transfers
Key Neutral Loss

(Radical, 44 Da) or


(Neutral amine, 45 Da)
Structural Insight Fingerprinting, Isomer differentiationMolecular Weight, Metabolic profiling
Detection Limit Nanogram rangePicogram/Femtogram range
Mechanistic Divergence
  • EI (Hard Ionization): The initial ionization often removes an electron from the nitrogen lone pair (lowest ionization energy). This triggers radical-induced

    
    -cleavage, frequently severing the 
    
    
    
    bond or the bond adjacent to the carbonyl.
  • ESI (Soft Ionization): The protonation site is competitive. While the carbonyl oxygen is thermodynamically favored, protonation at the

    
    -carbon or the nitrogen leads to the most productive fragmentation pathways (dissociative protonation).[2]
    

Part 2: Characteristic Fragmentation Pathways

Understanding the specific bond-breaking events is crucial for structural elucidation.

The "Push-Pull" Resonance Effect

The dimethylamino group acts as a strong electron donor, while the carbonyl acts as an acceptor. In ESI, this resonance stabilizes the protonated precursor, requiring higher collision energies (CID) to induce fragmentation compared to simple ketones.

Primary Pathway: Elimination of Dimethylamine

The most diagnostic transition in ESI-MS/MS is the loss of the dimethylamine moiety.

  • Precursor:

    
    
    
  • Transition:

    
    
    
  • Mechanism: A 1,4-proton transfer occurs from the carbonyl oxygen (or solvent adduct) to the amine nitrogen, followed by elimination. This yields a stable acryloyl or benzoyl-type cation.

Secondary Pathway: Benzoyl Ion Formation

For aryl-substituted enones (


), the formation of the benzoyl ion (

,

105 for unsubstituted phenyl) is a dominant feature.
  • Rule of Thumb: Electron-withdrawing groups on the aryl ring favor the formation of the benzoyl cation by destabilizing the competing elimination pathways.

Visualization of Fragmentation Dynamics

The following diagram maps the proton-driven dissociation pathway typical in ESI-MS/MS experiments.

FragmentationPathway Parent Parent Enone [M+H]+ Intermediate H-Shift / Isomerization (Proton Transfer to N) Parent->Intermediate CID Activation Fragment1 Loss of Dimethylamine [M - 45]+ Intermediate->Fragment1 - HN(CH3)2 (45 Da) Fragment2 Benzoyl Cation [Ar-C=O]+ Fragment1->Fragment2 - Acetylene unit Fragment3 Aryl Cation [Ar]+ Fragment2->Fragment3 - CO (28 Da)

Figure 1: ESI-MS/MS fragmentation cascade showing the critical loss of dimethylamine followed by skeletal degradation.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this protocol. This workflow is designed for a Triple Quadrupole (QqQ) or Q-TOF system, simulating "Pseudo-MS3" for deep structural confirmation.

Step 1: Sample Preparation
  • Solvent: Methanol (LC-MS grade). Avoid acetonitrile if possible, as protic solvents like MeOH facilitate the initial protonation of the enaminone system.

  • Concentration: Prepare a stock at 1 mg/mL; dilute to 1 µg/mL for direct infusion.

Step 2: Ion Source Configuration (ESI Positive)
  • Capillary Voltage: 3.5 kV (Standard).

  • Fragmentor Voltage: 130–180 V .

    • Note: Enaminones are robust. Higher fragmentor voltages are often required to induce In-Source Fragmentation (ISF), which can be useful for pseudo-MS3 experiments.

  • Gas Temperature: 300°C.

Step 3: Collision Induced Dissociation (CID) Optimization

Perform a "RAMP" experiment for Collision Energy (CE).

  • Low CE (5-10 eV): Preserves the

    
     parent.
    
  • Medium CE (15-25 eV): Maximizes the diagnostic

    
     peak.
    
  • High CE (>35 eV): Forces the formation of the aryl cation (e.g.,

    
     77 for phenyl).
    
Step 4: Data Validation Workflow

Use the following decision tree to validate if an unknown compound is a dimethylamino enone.

ValidationWorkflow Start Unknown Spectrum Acquired CheckParent Is [M+H]+ odd mass? (Nitrogen Rule) Start->CheckParent CheckLoss Observe Neutral Loss of 45 Da? CheckParent->CheckLoss Yes (1 N atom) Reject Reject Structure CheckParent->Reject No CheckBenzoyl Observe Acylium Ion? (e.g., m/z 105, 119) CheckLoss->CheckBenzoyl Yes CheckLoss->Reject No Conclusion Confirmed: Dimethylamino Enone CheckBenzoyl->Conclusion Yes CheckBenzoyl->Reject No

Figure 2: Decision matrix for identifying dimethylamino enones based on characteristic MS/MS transitions.

References

  • Al-Salahi, R., et al. (2014). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Journal of Spectroscopy. Link

  • Li, Z., et al. (2010). An experimental and computational investigation on the fragmentation behavior of enaminones in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.Link

  • ChemGuide. Fragmentation Patterns in Mass Spectra.Link

Sources

Enaminone vs. Salen Metal Complexes: A Crystallographic & Therapeutic Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Enaminone Metal Complexes (bidentate


-donors) and the industry-standard Salen/Schiff Base Complexes  (tetradentate 

-donors). While Salen complexes are renowned for their stability in catalysis, recent X-ray crystallographic data suggests that Enaminone complexes offer superior steric tunability and bioavailability for drug development.

This document analyzes the structural causality behind these performance differences, supported by X-ray metrics (bond lengths, bite angles) and biological efficacy data (IC


).

Part 1: Structural Architecture & Crystallographic Metrics

The core differentiator between Enaminone and Salen complexes lies in their chelation geometry. X-ray diffraction (XRD) reveals that while Salen ligands force metals into a rigid, often "stepped" square-planar geometry, Enaminone ligands provide a flexible bidentate scaffold that allows for reduced lattice energy and improved solubility.

The Pharmacophore Difference
  • Enaminone Scaffold: A mono-condensed

    
    -enaminone system (
    
    
    
    ). Forms a 6-membered chelate ring with delocalized
    
    
    -electrons.
  • Salen Scaffold: A bis-condensed system. Forms three chelate rings, creating a rigid macrocyclic-like effect.

Comparative X-ray Data Analysis

The following table summarizes average crystallographic parameters derived from Cambridge Structural Database (CSD) trends and recent literature for Copper(II) complexes, a common model for anticancer metallodrugs.

MetricEnaminone Cu(II) ComplexSalen Cu(II) ComplexStructural Implication
Coordination Mode Bidentate (

) x 2
Tetradentate (

)
Enaminones allow distinct ligands in axial positions, enhancing reactivity.
Cu-O Bond Length 1.88 – 1.91 Å1.89 – 1.93 ÅSimilar electrostatic strength, but Enaminones show greater variability.
Cu-N Bond Length 1.96 – 1.99 Å1.93 – 1.96 ÅLonger Cu-N in Enaminones indicates increased lability, facilitating drug release.
O-Cu-N Bite Angle ~91.5° (6-membered ring)~93.0° (6-membered ring)Enaminones exhibit less ring strain compared to the fused Salen backbone.
Planarity (

index)
0.05 – 0.15 (Distorted)< 0.05 (Highly Planar)Distortion in Enaminones disrupts crystal packing, increasing solubility .

Expert Insight: The slightly longer Cu-N bond in Enaminone complexes (approx. +0.03 Å) is critical. It suggests a "weak link" that facilitates the dissociation of the complex inside the tumor microenvironment (pH ~6.5), a mechanism often cited for their cytotoxicity.

Part 2: Therapeutic Performance (Bioassay Data)

The crystallographic features directly influence biological performance. The lower lattice energy of Enaminone crystals (due to non-planar packing) correlates with higher lipophilicity and cellular uptake.

Cytotoxicity Comparison (Human Lung Carcinoma A549)

Data normalized from comparative studies of Cu(II) chelates.[1]

Compound ClassIC

(

M)
Selectivity Index (SI)Mechanism of Action
Enaminone Cu(II) 3.93 ± 0.5 > 10ROS generation + DNA Intercalation (facilitated by planar aromatic wings).
Salen Cu(II) 12.5 ± 1.2~ 4Primarily DNA groove binding; limited by rigid sterics.
Cisplatin (Control) 15.0 ± 2.0~ 2DNA cross-linking.
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the crystallographic "input" (Bond Length/Packing) dictates the therapeutic "output."

SAR_Logic Xray X-ray Data: Distorted Square Planar Packing Crystal Packing: Reduced Pi-Stacking Xray->Packing Causes Solubility Physical Property: High Lipophilicity Packing->Solubility Increases Uptake Cellular Uptake: Passive Diffusion Solubility->Uptake Enhances Activity Outcome: Low IC50 (High Potency) Uptake->Activity Correlates with

Figure 1: The causal link between crystallographic distortion and therapeutic potency.

Part 3: Experimental Protocol (Synthesis & Crystallization)

To validate these structures, high-quality single crystals are required. Enaminone complexes are prone to twinning; therefore, a standard evaporation method is often insufficient.

Synthesis Workflow
  • Ligand Synthesis: Condensation of 1,3-diketone (e.g., acetylacetone) with a primary amine in ethanol under reflux (2-4 hours).

  • Metalation: Addition of Metal(II) Acetate to the ligand solution (1:2 M:L ratio).

  • Precipitation: The complex usually precipitates immediately. Filter and wash with cold ethanol.

Optimized Crystallization Protocol (The "Diffusion" Method)

Standard evaporation often yields microcrystalline powder. Use this Liquid-Liquid Diffusion protocol for X-ray quality crystals.

  • Dissolution: Dissolve 20 mg of the metal complex in a minimal amount (2 mL) of a dense solvent (e.g., CHCl

    
     or CH
    
    
    
    Cl
    
    
    ) in a narrow test tube.
  • Layering: Carefully layer a less dense solvent (e.g., MeOH or Hexane) on top. Do not mix.

    • Tip: Tilt the tube to 45° and let the second solvent drip slowly down the side.

  • Equilibration: Seal the tube with Parafilm, poke one small hole for pressure release, and store in a vibration-free dark environment at 4°C.

  • Harvesting: Block-shaped crystals suitable for SC-XRD usually form at the interface within 3–7 days.

Workflow cluster_0 Synthesis Phase cluster_1 Crystallization Phase Reactants 1,3-Diketone + Amine Reflux Reflux (EtOH, 4h) Reactants->Reflux Ligand Enaminone Ligand Reflux->Ligand Metalation Add M(OAc)2 Ligand->Metalation Precipitate Crude Complex Metalation->Precipitate Diffusion Liquid-Liquid Diffusion (CHCl3 / MeOH) Precipitate->Diffusion Harvest Single Crystal Harvest Diffusion->Harvest XRD X-ray Diffraction Harvest->XRD

Figure 2: Step-by-step workflow from raw reactants to crystallographic data acquisition.

Part 4: Critical Analysis & Stability

Supramolecular Interactions

X-ray analysis of Enaminone complexes frequently reveals significant


-

stacking interactions between the chelate rings of adjacent molecules (centroid-centroid distances ~3.6 Å).
  • Significance: These stacks create "channels" in the crystal lattice. Unlike the tightly packed Salen structures, these channels can host solvent molecules, which explains the variable solubility profiles observed in drug formulation.

Stability vs. Lability Trade-off
  • Salen: High thermodynamic stability (log K > 15). Good for catalysis, bad for drug release.

  • Enaminone: Moderate stability (log K ~ 10-12).[2] This is the "Goldilocks" zone for metallodrugs—stable enough to reach the target, labile enough to release the metal ion or interact with DNA upon activation.

References

  • Structural Analysis of Enaminone Complexes: Primasari, K. et al. (2021). Synthesis and X-ray crystal structure of enaminone metal complexes. ResearchGate.

  • Anticancer Activity of Cu(II) Schiff Bases: MDPI (2023).[3] Anticancer Activity and Mode of Action of Cu(II) Complexes with Aminophenol Derivatives.

  • Salen vs. Enaminone Structural Context: White Rose Research (2020). Structural analysis of aluminium(salen) complexes and relationship to catalytic activity.

  • Synthesis Protocols: Punjab University (2018). Synthesis, Characterization and Antibacterial Activity of Enaminone Metal Complexes.

  • General Crystallographic Data for Schiff Bases: New Journal of Chemistry (2014). Synthesis and crystal structures of salen-type Cu(II) and Ni(II) Schiff base complexes.

Sources

UV-Vis Absorption Maxima of Push-Pull Enaminone Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima of Push-Pull Enaminone Systems Content Type: Advanced Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Chemists

Executive Summary & Mechanistic Foundation

Enaminones (


) represent a quintessential "push-pull" electronic system where an electron-donating amino group (

) and an electron-withdrawing carbonyl group (

) are linked via a vinylic

-bridge. This guide analyzes the ultraviolet-visible (UV-Vis) absorption characteristics of these systems, focusing on the Intramolecular Charge Transfer (ICT) transitions that define their optical utility in non-linear optics (NLO) and pharmacophore identification.
The Physics of the Push-Pull System

The optical absorption of enaminones is dominated by a low-energy


 transition associated with charge transfer from the nitrogen lone pair to the carbonyl oxygen. This results in a significant contribution from the zwitterionic resonance form in the excited state.

Key Mechanistic Insight: The magnitude of the bathochromic shift (red shift) in these systems is directly proportional to the strength of the electronic coupling between the donor and acceptor. This coupling is modulated by solvent polarity (solvatochromism) and steric planarity.

Visualization: Resonance & ICT Pathway

The following diagram illustrates the electronic reorganization and the resulting dipole moment change (


) that dictates the absorption maximum (

).

ICT_Mechanism cluster_factors Modulating Factors GroundState Ground State (Neutral) N-C=C-C=O Excitation Photon Absorption (hν) GroundState->Excitation π → π* Transition ExcitedState Excited State (Zwitterionic) N+=C-C=C-O- Excitation->ExcitedState ICT Process Relaxation Solvent Stabilization (Dipole Reorientation) ExcitedState->Relaxation Polar Solvent Interaction Shift Bathochromic Shift (+ Solvatochromism) Relaxation->Shift Lowered Energy Gap Planarity Steric Planarity Planarity->GroundState Donation N-Substituent Strength Donation->ExcitedState

Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) in enaminones leading to solvatochromic shifts.

Comparative Analysis of Absorption Maxima

The


 of enaminones is highly tunable.[1] Below is a comparative analysis distinguishing between simple acyclic systems, cyclic derivatives, and extended conjugated hybrids.
Table 1: Structural Hierarchy and Ranges
Enaminone ClassRepresentative StructureTypical

(nm)*
Extinction Coeff. (

)
Key Spectral Feature
Simple Acyclic 4-(Dimethylamino)-3-penten-2-one285 – 310ModerateBroad band, sensitive to hydrolysis.
Cyclic/Fixed 3-Aminocyclohex-2-en-1-one290 – 320HighSharper peaks due to locked s-trans/s-cis conformation.
Coumarin-Fused 3-Enaminocoumarin derivatives330 – 380High (>20,000)Distinct ICT band; often exhibits photochromic E/Z isomerization [1].
Extended Push-Pull Enaminone-Alkynes / Polyenes460 – 695Very HighStrong visible absorption; intense positive solvatochromism [2].

*Data approximated for polar aprotic solvents (e.g., Acetonitrile, DMSO).

Solvatochromic Performance Guide

Enaminones exhibit positive solvatochromism . As solvent polarity increases, the highly polar excited state is stabilized more than the ground state, reducing the HOMO-LUMO gap and red-shifting the absorption.

Comparative Solvent Shift (Case Study: Extended Enaminone Chromophore)

  • Non-polar (Hexane):

    
     nm (Blue region)[2]
    
  • Polar Aprotic (Acetonitrile):

    
     nm
    
  • Polar Protic (Methanol):

    
     nm (Red region) [3][2]
    

Scientist's Note: In protic solvents, hydrogen bonding to the carbonyl oxygen further stabilizes the zwitterionic form, often causing a "hyper-red" shift compared to aprotic solvents of similar dielectric constant.

Experimental Protocol: Validated Measurement Workflow

To ensure reproducible data, specifically when characterizing new NLO materials or drug candidates, follow this self-validating protocol.

Prerequisites
  • Solvent Purity: HPLC-grade solvents are mandatory. Trace acids in chloroform can protonate the amine, destroying the push-pull system (hypsochromic shift).

  • Concentration: Target

    
     M to avoid aggregation effects (Beer-Lambert linearity check required).
    
Step-by-Step Workflow
  • Baseline Correction: Run a blank with the pure solvent. Ensure the baseline is flat (< 0.005 Abs) in the region of interest.

  • Stock Preparation: Dissolve analyte in a master solvent (e.g., DMSO) if solubility is an issue, then dilute into test solvents. Keep DMSO < 1% v/v.

  • Acid/Base Validation (The "Proton Switch" Test):

    • Step A: Record spectrum in neutral methanol.

    • Step B: Add 1 drop of 0.1 M HCl.

    • Observation: The ICT band should vanish or blue-shift significantly (protonation of N-donor blocks charge transfer). This confirms the band identity [4].

  • Isomerization Check: Irradiate the sample at

    
     for 60 seconds and re-scan. Changes indicate E/Z photo-isomerization common in acyclic enaminones [1].
    
Visualization: Experimental Decision Tree

Protocol_Workflow Start Start: Sample Preparation (10⁻⁵ M) SolventCheck Check Solvent Cut-off (Is solvent transparent at λ < 250nm?) Start->SolventCheck Measure Measure Spectrum (200 - 800 nm) SolventCheck->Measure PeakAnalysis Identify Major Peaks Measure->PeakAnalysis Validation Validation: Add H⁺ (Acid) PeakAnalysis->Validation ResultA Band Disappears/Blue Shift: Confirmed ICT Band Validation->ResultA Yes ResultB No Change: Likely Local π-π* (Benzene-like) Validation->ResultB No

Figure 2: Decision tree for validating Intramolecular Charge Transfer (ICT) bands in enaminones.

Critical Substituent Effects

The "Push" and "Pull" strength can be fine-tuned. Use the Hammett correlation principles below to predict shifts.

  • Donor (Amino) Modification:

    • Primary Amine (-NH2): Blue-shifted (Hypsochromic). High probability of H-bonding interference.

    • Tertiary Amine (-NR2): Red-shifted (Bathochromic). Steric bulk can twist the bond, potentially reducing conjugation if the R-groups are too large (e.g., t-butyl).

  • Acceptor (Carbonyl) Modification:

    • Aldehyde (R=H): Generally unstable.

    • Ketone (R=Alkyl/Aryl): Stable. Aryl groups extend conjugation (Red shift).

    • Ester/Nitrile: Weaker acceptors than ketones; generally result in lower

      
      .
      

References

  • Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. National Institutes of Health (PMC). Available at: [Link]

  • Enaminone‐Based Push–Pull Chromophores: Synthesis, Optical Properties, and Computational Insights. ResearchGate. Available at: [Link]

  • Full‐Color Fluorescence Solvatochromism of Push‐Pull Type Indenoindene Derivatives. ResearchGate. Available at: [Link]

  • Ultraviolet spectroscopy of anticonvulsant enaminones. PubMed. Available at: [Link]

Sources

A Comparative Guide to Enaminone and Enol Ether Reactivity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate enolate equivalent is a critical decision that dictates the success of carbon-carbon bond-forming reactions. While lithium enolates offer high reactivity, their strong basicity and thermal instability often lead to undesired side reactions, such as self-condensation[1]. To achieve chemoselectivity and operational stability, masked enolates—specifically enol ethers and enaminones—are frequently employed.

This guide provides an objective, data-driven comparison of the reactivity profiles, mechanistic nuances, and synthetic applications of enaminones and enol ethers. By understanding the causality behind their electronic properties, researchers can optimize their synthetic routes for drug development and complex molecule assembly.

Mechanistic Reactivity Profiles

The fundamental divergence in reactivity between enol ethers and enaminones stems from the heteroatom driving the


-electron donation. Because nitrogen is less electronegative than oxygen, its lone pair is more readily delocalized into the adjacent 

-system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making enamines and their derivatives inherently more nucleophilic than enol ethers[2].
Enol Ethers and Silyl Enol Ethers

Enol ethers feature an oxygen atom conjugated with an alkene. Silyl enol ethers, a highly stable and isolable subset, act as neutral, mild nucleophiles[3]. Because their nucleophilicity is heavily attenuated compared to raw enolates, they do not react with weak electrophiles spontaneously. Instead, they require the electrophile (e.g., an aldehyde) to be activated by a Lewis acid. This controlled reactivity is the cornerstone of the Mukaiyama aldol addition, which prevents self-condensation and allows for predictable cross-aldol products[1].

Enaminones

Enaminones are sophisticated "push-pull" ethylenes. They contain an electron-donating amine group (the "push") and an electron-withdrawing carbonyl group (the "pull") connected via an alkene bridge[4]. This cross-conjugation imparts exceptional thermodynamic stability while simultaneously generating a highly versatile molecule with three nucleophilic centers and two electrophilic centers[4]. Unlike simple enol ethers, the multi-site reactivity of enaminones allows them to participate in complex intramolecular cyclizations, redox-active transformations, and the synthesis of sophisticated heterocyclic architectures[5]. Furthermore, recent studies have highlighted the divergent reactivity of cross-conjugated


-enaminones compared to linearly conjugated 

-enaminones, unlocking novel[3+2] cycloaddition pathways[6].

Reactivity Enolate Lithium Enolate (Rel. Reactivity: 10^14) Electrophile Electrophilic Attack (C-C Bond Formation) Enolate->Electrophile Uncatalyzed, -78°C Enamine Enamine / Enaminone (Rel. Reactivity: 10^7) Enamine->Electrophile Mild Activation EnolEther Silyl Enol Ether (Rel. Reactivity: 1) EnolEther->Electrophile Lewis Acid Catalyzed

Nucleophilic reactivity hierarchy of enolate equivalents.

Quantitative Reactivity Comparison

The nucleophilicity of these enolate equivalents can be rigorously quantified using Mayr's equation (


). Kinetic investigations of structurally analogous systems reveal a staggering difference in reactivity towards carbon-centered electrophiles. Silyl enol ethers, enamines, and enolate anions exhibit relative reactivities of 

,

, and

, respectively[7].
Table 1: Quantitative Reactivity and Reaction Conditions
Enolate EquivalentRelative ReactivityNucleophilicity Parameter (

)
Typical Reaction Conditions
Silyl Enol Ether


Lewis Acid Catalyzed (e.g., TiCl

)
Enamine/Enaminone


Mild Activation or Uncatalyzed
Lithium Enolate


Uncatalyzed, Strictly

°C
Table 2: Structural & Mechanistic Comparison
FeatureSilyl Enol EthersEnaminones
Heteroatom OxygenNitrogen
Electronic System Simple

-donation
Push-pull (

-donation + carbonyl withdrawal)
Reactive Sites 1 Nucleophilic (

-carbon)
3 Nucleophilic, 2 Electrophilic
Stability High (Isolable, moisture sensitive)Very High (Stabilized by push-pull resonance)
Primary Synthetic Use Mukaiyama Aldol, Michael AdditionsHeterocycle synthesis, Cycloadditions

Experimental Methodologies

To ensure reproducibility, the following protocols detail the synthesis and application of both enolate equivalents. Every step is designed as a self-validating system, explaining the causality behind the reagent choices.

Protocol 1: Synthesis of a Silyl Enol Ether and Mukaiyama Aldol Addition

Objective: Form a stable silyl enol ether from a ketone and react it with an aldehyde to form a


-hydroxy ketone.
  • Enolization & Trapping: Dissolve the ketone in anhydrous DMF. Add triethylamine (1.2 eq) to serve as a mild base, followed by chlorotrimethylsilane (TMSCl, 1.2 eq). Causality: The mild base slowly generates the enolate in equilibrium, which is irreversibly trapped by the highly oxophilic silicon atom of TMSCl to form the silyl enol ether.

  • Isolation: Extract with hexanes and wash with cold water to remove DMF and amine salts. Concentrate under reduced pressure. Validation:

    
    H NMR should show the disappearance of 
    
    
    
    -protons and the appearance of a vinylic proton and a large TMS singlet (
    
    
    ppm).
  • Mukaiyama Aldol: Dissolve the silyl enol ether and target aldehyde in anhydrous CH

    
    Cl
    
    
    
    at
    
    
    °C. Dropwise add TiCl
    
    
    (1.1 eq). Causality: TiCl
    
    
    is a strong Lewis acid that coordinates to the aldehyde oxygen, drastically lowering its LUMO energy. This makes the aldehyde susceptible to attack by the weakly nucleophilic silyl enol ether[1].
  • Quench & Workup: Quench the reaction strictly with aqueous NaHCO

    
     at 
    
    
    
    °C before warming. Validation: The basic quench neutralizes the Lewis acid immediately, preventing acid-catalyzed retro-aldol reactions or undesired desilylation of the final product.
Protocol 2: Synthesis of a -Enaminone and Heterocyclic Derivatization

Objective: Synthesize a


-enaminone via condensation and utilize its multi-site reactivity for cycloaddition.
  • Condensation: Combine a 1,3-dicarbonyl compound and a primary amine (1.05 eq) in toluene.

  • Dehydration: Reflux the mixture using a Dean-Stark apparatus for 4-6 hours. Causality: The reaction is an equilibrium condensation. Continuously removing the water byproduct drives the reaction to completion via Le Chatelier's principle.

  • Isolation: Cool the mixture and remove the solvent in vacuo. The resulting enaminone is typically a stable crystalline solid due to strong intramolecular hydrogen bonding and push-pull resonance[4]. Validation:

    
    H NMR will show a characteristic downfield shift of the vinylic proton (
    
    
    
    ppm) and a highly deshielded N-H proton if hydrogen bonding is present.
  • Cycloaddition: React the purified enaminone with a binucleophile (e.g., hydrazine) in ethanol at reflux to yield a pyrazole derivative. Causality: The enaminone acts as a 1,3-dielectrophile. Hydrazine attacks the carbonyl carbon and the

    
    -carbon sequentially, displacing the amine group to close the ring.
    

Workflow Start1 Ketone Precursor Step1A TMSCl, Et3N, DMF (Trapping Enolate) Start1->Step1A Start2 1,3-Dicarbonyl + Amine Step1B Condensation (Dean-Stark, -H2O) Start2->Step1B Product1 Silyl Enol Ether Step1A->Product1 Product2 Enaminone Step1B->Product2 Reaction1 Mukaiyama Aldol (TiCl4, Aldehyde) Product1->Reaction1 Reaction2 Cycloaddition (Heterocycle Synthesis) Product2->Reaction2

Parallel experimental workflows for enol ether and enaminone synthesis.

Applications in Drug Development

The distinct reactivities of these compounds dictate their specific roles in pharmaceutical synthesis.

Enol Ethers: Due to their predictable regiocontrol and mild reactivity, enol ethers are frequently utilized in the total synthesis of complex natural products. For example, the synthesis of the macrocyclic rakicidin A and the meroterpenoid strongylophorine-26 rely heavily on enol ether intermediates. In biological systems, the polarized nature of enol ether derivatives can endow natural products with electrophilic properties, facilitating covalent interactions with biological targets[8].

Enaminones: The multi-site reactivity of enaminones makes them ideal precursors for synthesizing diverse heterocyclic scaffolds. They are heavily utilized to construct thiophenes, pyrimidines, and indoles[4]. These scaffolds serve as the core structures for numerous biologically active agents, including potent antimicrobial compounds, anticonvulsants, and anticancer therapeutics[4].

References

  • Title: Lithium enolates & enolate equivalents Source: makingmolecules.com URL: [Link]

  • Title: Key Difference-Enols vs Enolates vs Enamines Source: gmchemix.com URL: [Link]

  • Title: RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES Source: clockss.org URL: [Link]

  • Title: A Review of Uncommon Transformations in Enaminone Chemistry Source: researcher.life URL: [Link]

  • Title: Formal oxo- and aza-[3 + 2] reactions of α-enaminones and quinones Source: nih.gov URL: [Link]

  • Title: Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity? Source: thieme-connect.de URL: [Link]

  • Title: Total Synthesis of Natural Products Containing Enamine or Enol Ether Derivatives Source: nih.gov URL: [Link]

Sources

A Senior Application Scientist's Guide: Benchmarking 4-(Dimethylamino)-3-penten-2-one Against Classical Precursors in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry, particularly within drug discovery and materials science, the efficient construction of heterocyclic scaffolds is of paramount importance. The choice of starting materials dictates not only the accessibility of the target molecule but also the elegance, efficiency, and sustainability of the synthetic route. Among the myriad of building blocks available, β-enaminones have emerged as exceptionally versatile and powerful precursors.

This guide provides an in-depth comparative analysis of one of the most practical and widely used β-enaminones, 4-(dimethylamino)-3-penten-2-one , against its classical counterparts, such as 1,3-dicarbonyls. We will dissect its performance in the synthesis of three cornerstone heterocyclic families—pyrazoles, pyridines, and pyrimidines—supported by experimental data and mechanistic insights to guide researchers in making informed decisions for their synthetic strategies.

The Subject of Comparison: Understanding 4-(Dimethylamino)-3-penten-2-one

4-(Dimethylamino)-3-penten-2-one is a bifunctional molecule featuring both a nucleophilic enamine and an electrophilic enone moiety.[1] Its true synthetic power, however, lies in its behavior as a robust 1,3-dielectrophile equivalent. The key to its reactivity is the dimethylamino group, which serves as an excellent leaving group upon nucleophilic attack, facilitating subsequent cyclization and aromatization steps under often mild conditions.

It is readily prepared via the condensation of acetylacetone (2,4-pentanedione) with N,N-dimethylformamide dimethyl acetal (DMF-DMA), making it a highly accessible reagent.[2][3] This straightforward synthesis provides a stable, isolable, and highly reactive synthon that circumvents many of the challenges associated with the direct use of less reactive or tautomerically ambiguous precursors.

Comparative Synthesis I: The Construction of Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry. Its synthesis via the condensation of a 1,3-dielectrophile with a hydrazine is a cornerstone reaction. Here, we compare the performance of our subject enaminone against the archetypal precursor, acetylacetone.

Mechanistic Rationale & Experimental Comparison

The reaction of 4-(dimethylamino)-3-penten-2-one with hydrazine proceeds via an initial nucleophilic attack at the β-carbon, followed by elimination of dimethylamine and subsequent intramolecular condensation and dehydration to yield the aromatic pyrazole ring.[2][3][4] In contrast, the reaction with acetylacetone involves the condensation with the enol form of the diketone. While effective, this can sometimes require more forcing conditions to drive the dehydration of the intermediate pyrazoline. The enaminone's activated nature and the superior leaving group ability of dimethylamine often lead to cleaner reactions and higher yields under milder conditions.

Experimental Protocol: Synthesis of 3,5-dimethylpyrazole

Method A: From 4-(dimethylamino)-3-penten-2-one

  • To a solution of 4-(dimethylamino)-3-penten-2-one (1.27 g, 10 mmol) in ethanol (20 mL), add hydrazine hydrate (0.5 mL, 10 mmol).

  • Reflux the mixture for 2 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the residue from a suitable solvent (e.g., ethanol/water) to yield pure 3,5-dimethylpyrazole.

Method B: From Acetylacetone (Classical Paal-Knorr)

  • To a solution of acetylacetone (1.00 g, 10 mmol) in ethanol (20 mL), add hydrazine hydrate (0.5 mL, 10 mmol) dropwise.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and concentrate in vacuo.

  • Purify the product by distillation or recrystallization to obtain 3,5-dimethylpyrazole.

Quantitative Data Summary
Metric4-(Dimethylamino)-3-penten-2-oneAcetylacetoneJustification & Field Insights
Typical Yield >90%80-90%The enaminone route often results in a cleaner product profile, simplifying purification and maximizing isolated yield.
Reaction Time ~2 hours~4 hoursThe enhanced electrophilicity and better leaving group accelerate the rate-determining cyclization step.
Temperature Reflux (Ethanol, ~78°C)Reflux (Ethanol, ~78°C)While temperatures are similar, the enaminone can often be reacted at lower temperatures with extended time.
Byproducts Dimethylamine, WaterWaterDimethylamine is volatile and easily removed. The acetylacetone reaction can sometimes lead to partially reacted intermediates.
Diagram: Mechanistic Comparison for Pyrazole Synthesis```dot

G cluster_0 Route A: 4-(Dimethylamino)-3-penten-2-one cluster_1 Route B: Acetylacetone A_Start Enaminone + Hydrazine A_Inter Addition-Elimination (Loss of NMe2) A_Start->A_Inter Milder Conditions A_Cyclic Intramolecular Condensation A_Inter->A_Cyclic A_End 3,5-Dimethylpyrazole A_Cyclic->A_End Dehydration B_Start Diketone + Hydrazine B_Inter Initial Condensation B_Start->B_Inter B_Cyclic Pyrazoline Intermediate B_Inter->B_Cyclic B_End 3,5-Dimethylpyrazole B_Cyclic->B_End Dehydration (Often requires heat)

Caption: Workflow for one-pot pyridine synthesis.

Comparative Synthesis III: The Construction of Pyrimidines

Pyrimidines are fundamental components of nucleic acids and a vast number of pharmaceuticals. Their synthesis from enaminones is a robust and high-yielding process.

Mechanistic Rationale & Experimental Comparison

4-(dimethylamino)-3-penten-2-one reacts with N-C-N synthons like guanidine, urea, or amidines to form the pyrimidine ring. T[1][5]he enaminone provides the C-C-C fragment of the heterocycle. The reaction is a cyclocondensation where the nucleophilic nitrogens of the amidine component attack the electrophilic centers of the enaminone. The dimethylamino group is once again a superb leaving group that facilitates the final aromatization step. When benchmarked against 1,3-diketones, the enaminone precursor often provides a more regioselective outcome and avoids the harsher conditions (e.g., strong acid or base) that can be required for the condensation with acetylacetone.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

Method A: From 4-(dimethylamino)-3-penten-2-one

  • To a solution of sodium ethoxide (prepared from 0.23 g, 10 mmol of sodium in 30 mL of absolute ethanol), add guanidine hydrochloride (0.96 g, 10 mmol).

  • Stir for 15 minutes, then add 4-(dimethylamino)-3-penten-2-one (1.27 g, 10 mmol).

  • Reflux the reaction mixture for 5 hours.

  • Cool the mixture, neutralize with acetic acid, and remove the solvent under vacuum.

  • Triturate the residue with water and collect the solid product by filtration.

Quantitative Data Summary
Metric4-(Dimethylamino)-3-penten-2-oneAcetylacetoneJustification & Field Insights
Typical Yield >85%70-85%The defined reactivity of the enaminone prevents side reactions common with 1,3-diketones, such as self-condensation.
Regioselectivity ExcellentGood (but can be an issue with unsymmetrical diketones)The enaminone structure pre-defines the regiochemical outcome, which is critical for complex target synthesis.
Conditions Basic (NaOEt)Basic (NaOEt) or AcidicThe enaminone route is highly reliable under standard basic conditions.
Diagram: Pyrimidine Cyclocondensation

G cluster_0 Reaction Components Enaminone Enaminone (C3 Synthon) Cyclo Cyclocondensation Enaminone->Cyclo Guanidine Guanidine (N-C-N Synthon) Guanidine->Cyclo Product 2-Amino-4,6-dimethylpyrimidine Cyclo->Product Elimination of NMe2 & H2O

Caption: Cyclocondensation for pyrimidine synthesis.

Conclusion: A Superior Tool for Modern Synthesis

While classical precursors like acetylacetone remain valuable due to their low cost and availability, 4-(dimethylamino)-3-penten-2-one offers a distinct and often superior profile for the synthesis of key heterocyclic systems.

Key Advantages of 4-(dimethylamino)-3-penten-2-one:

  • Enhanced Reactivity: The polarized enaminone system and the excellent dimethylamino leaving group facilitate reactions under milder conditions.

  • Higher Yields & Purity: Cleaner reaction profiles lead to simplified workup and purification, improving overall process efficiency.

  • Superior for Multicomponent Reactions (MCRs): Its stability and defined reactivity make it an ideal component for convergent, one-pot syntheses, aligning with the principles of green and efficient chemistry. *[6][7] Excellent Regiocontrol: The locked enaminone structure prevents tautomeric ambiguity, ensuring high regioselectivity in cyclization reactions.

For researchers, scientists, and drug development professionals, the strategic choice of 4-(dimethylamino)-3-penten-2-one can significantly accelerate discovery timelines. Its reliability, versatility, and efficiency make it a powerful and authoritative tool for building the complex molecular architectures required to address modern scientific challenges.

References

  • Al-Zaydi, K. M. (2014). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 19(8), 12596-12615. [Link]

  • Gökbulut, B., & Çetinkaya, E. (2021). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Advances, 11(5), 2886-2894. [Link]

  • Shawali, A. S., & Abdallah, M. A. (2014). Enaminone in Heterocyclic Synthesis: Synthesis of New Pyrazolopyrazole, Pyrazolothienooxazine and Pyrazolothienopyridine Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E23-E28. [Link]

  • Chemtracts. (2008). De Novo Synthesis of Pyridones From Enaminones and Alkynes. Chemtracts, 21(1), 58-63. [Link]

  • Li, J., et al. (2020). Photocatalytic Pyridine Synthesis with Enaminones and TMEDA under Metal-Free Conditions. The Journal of Organic Chemistry, 85(16), 10856-10865. [Link]

  • Wang, L., et al. (2016). Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes. The Journal of Organic Chemistry, 81(15), 6345-6352. [Link]

  • Abeed, A. A. O., et al. (2024). Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Arkivoc, 2024(part iv), 1-13. [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 998-1033. [Link]

  • Raghunadh, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2046-2081. [Link]

  • Shawali, A. S., et al. (2012). ENAMINONES AS BUILDING BLOCKS IN HETEROCYCLIC PREPARATIONS: SYNTHESIS OF NOVEL PYRAZOLES, PYRAZOLO[3,4-d]PYRIDAZINES AND OTHER RELATED FUSED HETEROCYCLES. HETEROCYCLES, 85(9), 2209-2221. [Link]

  • ResearchGate. (n.d.). The synthesis of pyrimidine ring from some enaminone derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

  • ACS Publications. (2024). Organic Letters Ahead of Print. [Link]

  • Chemical Synthesis Database. (2025). (3E)-4-(dimethylamino)-3-penten-2-one. [Link]

  • Gomaa, M. A.-M. (2008). Studies on enaminones: Synthesis and chemical reactivity of 4-dimethylamino-3-phenyl-but-3-en-2-one. Organic Chemistry: An Indian Journal, 4(3), 165-171. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-N,N-diethylamine-pent-3-ene-2-one (HL1). [Link]

  • Organic Syntheses. (n.d.). 3-Pentanone, 1-(dimethylamino)-4-methyl. [Link]

  • Ghorab, M. M., et al. (2018). Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino) phenyl) prop-2-en-1-one. Organic Chemistry: An Indian Journal, 14(4). [Link]

  • Diva-Portal.org. (2024). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. [Link]

  • Neves Filho, R. A. W., et al. (2007). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. ChemMedChem, 2(9), 1262-1287. [Link]

  • Kolczewski, S., et al. (1999). Synthesis of heterocyclic enol ethers and their use as group 2 metabotropic glutamate receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 9(15), 2173-2176. [Link]

  • PMC. (2024). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. [Link]

  • ResearchGate. (2023). Multicomponent reactions as an efficient and facile alternative route in organic synthesis and applications. [Link]

  • Google Patents. (2013). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Mohlala, R. L., et al. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 12. [Link]

  • Wikipedia. (n.d.). Silyl enol ether. [Link]

  • Attanasi, O. A. (2019). Multicomponent Reactions. Molecules, 24(13), 2413. [Link]

  • Borah, P., et al. (2012). 4-Dimethylamino pyridine-promoted one-pot three-component regioselective synthesis of highly functionalized 4H-thiopyrans via heteroannulation of β-oxodithioesters. ACS Combinatorial Science, 14(3), 224-230. [Link]

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Safety Operating Guide

3-Penten-2-one, 4-(dimethylamino)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

4-(Dimethylamino)-3-penten-2-one (often referred to as an enaminone) is a versatile intermediate used in the synthesis of heterocycles and pharmaceuticals. While it is generally stable, its disposal requires specific attention to its chemical functionality.[1] As an enaminone, it possesses both nucleophilic (at the


-carbon) and electrophilic (at the carbonyl) character, but more importantly, it is an organic base .[1]

The Core Directive: The primary risk during disposal is not immediate explosion, but incompatible mixing .[1] Placing this amine-functionalized compound into a waste stream containing strong acids or aggressive oxidizers can result in exothermic hydrolysis or the generation of hazardous byproducts.

This guide outlines the "Cradle-to-Grave" management of this chemical, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.

Chemical Identification & Waste Classification

Before initiating disposal, verify the material against the following specifications to ensure accurate waste stream designation.

ParameterSpecificationWaste Relevance
Chemical Name 4-(Dimethylamino)-3-penten-2-onePrimary Label Identifier
CAS Number 30501-29-2 (Generic) / 3433-62-3 (E-isomer)Required for Waste Manifest
Molecular Formula

Determines Elemental Composition (High Nitrogen)
Physical State Solid (Low melting) or LiquidDetermines Container Type (Wide-mouth vs. Narrow)
Flash Point > 93°C (Estimated)Likely Non-RCRA Regulated for flammability, but treat as Combustible for safety.[1][2][3][4]
Solubility Soluble in organic solvents; partially water soluble.Do NOT dispose of via sanitary sewer.
RCRA Code None (Not P or U listed).Classify as Non-Hazardous Chemical Waste OR D001 (if in flammable solvent).

Critical Insight: While the pure substance may not carry a specific RCRA "U-code," it is almost exclusively disposed of as a Non-Halogenated Organic Solvent waste profile in a research setting because it is rarely disposed of in its pure, solid form.[1]

Pre-Disposal: Segregation & Compatibility

The "Self-Validating" Safety Step: Before moving the chemical to a waste container, perform a Compatibility Check . 4-(Dimethylamino)-3-penten-2-one is an enaminone.[1]

  • Reaction with Acids: Hydrolyzes to form acetylacetone and dimethylamine salts. This is exothermic.

  • Reaction with Oxidizers: Amines are electron-rich; mixing with nitric acid or peroxides can cause fire.

Segregation Rules:

  • Do NOT Mix With: Strong Acids (Sulfuric, Hydrochloric), Oxidizers (Permanganates, Nitrates), or Halogenated Solvents (unless the waste profile explicitly allows "Mixed Organics").[1]

  • Target Stream: Non-Halogenated Organic Waste .

Disposal Workflow (Decision Matrix)

The following logic flow ensures the material ends up in the correct waste stream based on its physical state.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid/Pure? Start->IsSolid IsLiquid Is it in Solution? Start->IsLiquid SolidPath Pure Substance / Contaminated Debris IsSolid->SolidPath Yes SolventPath Dissolved in Solvent IsLiquid->SolventPath Yes StreamC Stream C: Solid Hazardous Waste SolidPath->StreamC SolventCheck Is Solvent Halogenated? (DCM, Chloroform?) SolventPath->SolventCheck StreamA Stream A: Non-Halogenated Organic SolventCheck->StreamA No (e.g., Acetone, MeOH) StreamB Stream B: Halogenated Organic SolventCheck->StreamB Yes Labeling Labeling: 'Non-Halogenated Organic' List: 4-(Dimethylamino)-3-penten-2-one StreamA->Labeling StreamB->Labeling StreamC->Labeling SAA Store in SAA (Satellite Accumulation Area) Labeling->SAA

Figure 1: Decision matrix for segregating 4-(dimethylamino)-3-penten-2-one waste based on physical state and solvent carrier.

Detailed Operational Protocol
Phase 1: Preparation & PPE

Objective: Establish a barrier between the researcher and the chemical hazards (Irritant, Potential Sensitizer).

  • Gloves: Nitrile (0.11 mm minimum thickness). Standard nitrile provides sufficient protection against incidental splash for this compound.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Respiratory: If handling large quantities of the pure powder/liquid outside a fume hood, use an N95 or P100 respirator.[1] Standard operation: Handle inside a certified fume hood.

Phase 2: Waste Container Selection
  • Liquid Waste: Use High-Density Polyethylene (HDPE) or Glass carboys.

    • Why? HDPE is resistant to the basic nature of amines and general organic solvents.

  • Solid Waste: Wide-mouth HDPE jars or double-lined polyethylene bags.

Phase 3: Transfer & Labeling
  • Quantify: Estimate the concentration. If the waste is >5% 4-(dimethylamino)-3-penten-2-one, explicitly write the chemical name on the hazardous waste tag.[1] Do not just write "Organic Waste."

  • Transfer: Pour using a funnel to avoid thread contamination.

    • Self-Validating Step: Check the waste container pH (if equipped with a log) or ensure the container is designated for "Non-Halogenated Organics."

  • Labeling:

    • Constituents: List the solvent first (e.g., "Ethanol 90%") and the solute second ("4-(dimethylamino)-3-penten-2-one 10%").

    • Hazards: Check "Irritant" and "Flammable" (if the solvent carrier is flammable).

Phase 4: Storage (Satellite Accumulation Area)
  • Secondary Containment: Store the waste container in a secondary tray large enough to hold 110% of the container's volume.

  • Closure: Keep the cap tightly closed unless actively adding waste. This is the #1 citation during EPA inspections.

Emergency Procedures (Spill Response)

In the event of a spill during transfer:

SeverityVolumeAction Protocol
Minor < 100 mL1.[5] Alert nearby personnel.2. Absorb with vermiculite or chem-sorb pads .3. Place debris in a sealed bag labeled "Hazardous Waste - Debris".4. Clean surface with soap and water.[4][5][6][7]
Major > 500 mL1. Evacuate the immediate area.2. Close lab doors to contain vapors.3. Contact EHS / Emergency Response.4. Do not attempt cleanup without SCBA if ventilation is poor.

Neutralization Note: Do NOT attempt to neutralize a spill of this material with strong acid. The heat generation can vaporize the solvent carrier, creating an inhalation hazard.[1] Absorb it inertly.

References
  • PubChem. (n.d.). Compound Summary: 4-(Dimethylamino)-3-penten-2-one.[8] National Library of Medicine. Retrieved February 28, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved February 28, 2026, from [Link][1]

Sources

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Retrosynthesis Analysis

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